Product packaging for 7-Bromo-4-hydroxy-2-phenylquinoline(Cat. No.:CAS No. 825620-24-4)

7-Bromo-4-hydroxy-2-phenylquinoline

Cat. No.: B1338988
CAS No.: 825620-24-4
M. Wt: 300.15 g/mol
InChI Key: XRLIQZUPQOFEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-4-hydroxy-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrNO B1338988 7-Bromo-4-hydroxy-2-phenylquinoline CAS No. 825620-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLIQZUPQOFEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462430
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825620-24-4
Record name 4-Quinolinol, 7-bromo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-hydroxy-2-phenylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 825620-24-4

This technical guide provides a comprehensive overview of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, outlines a probable synthetic route based on established methods, and explores its potential biological activities by examining related compounds.

Compound Data

Quantitative data for this compound is summarized below. It is important to note that while some data is available from chemical suppliers, detailed experimental spectral data is not readily found in the public domain.

PropertyValueSource
CAS Number 825620-24-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₅H₁₀BrNO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 300.15 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Physical Form Solid, brown powder--INVALID-LINK--[2]
Purity ≥95%--INVALID-LINK--[2]

Safety Information:

Hazard StatementDescription
H301Toxic if swallowed
H318Causes serious eye damage
H413May cause long lasting harmful effects to aquatic life

Source: --INVALID-LINK--[1]

Synthesis Protocol

Proposed Synthesis: Conrad-Limpach Reaction

The synthesis of this compound can be envisioned in two main stages:

  • Formation of the enamine intermediate: Reaction of 3-bromoaniline with ethyl benzoylacetate.

  • Thermal cyclization: Heating the resulting enamine intermediate in a high-boiling point solvent to induce ring closure.

Detailed Methodology:

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Enamine Intermediate)

  • To a round-bottom flask, add 3-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

  • The reaction can be carried out neat or in a suitable solvent such as ethanol.

  • A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Place the dried enamine intermediate from Step 1 into a high-boiling point solvent (e.g., Dowtherm A, mineral oil) in a round-bottom flask equipped with a reflux condenser.[3] The use of a high-boiling solvent is crucial for achieving the high temperatures required for cyclization.[3][4]

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration.

  • If the product remains in solution, it can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization 3-Bromoaniline 3-Bromoaniline Reaction Condensation (Room Temperature, cat. Acid) 3-Bromoaniline->Reaction Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Reaction Intermediate Ethyl 3-((3-bromophenyl)amino) -3-phenylacrylate Reaction->Intermediate Cyclization Thermal Cyclization (~250 °C, High-boiling solvent) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity data has been published for this compound, the broader class of 2-phenyl-4-quinolone and fluoroquinolone derivatives has been extensively studied and shown to possess significant antibacterial and anticancer properties.

Antibacterial Activity

Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6] The presence of a bromine atom on the quinoline ring can influence the compound's activity.

Antibacterial_Mechanism Quinolone This compound Target Bacterial DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibition Inhibition of Enzyme Activity Target->Inhibition Effect1 Prevention of DNA Supercoiling/Decatenation Inhibition->Effect1 Effect2 DNA Strand Breakage Inhibition->Effect2 Outcome Inhibition of DNA Replication Effect1->Outcome Effect2->Outcome Death Bacterial Cell Death Outcome->Death

Caption: Postulated antibacterial mechanism of action.

Anticancer Activity

Several 2-phenyl-4-quinolone derivatives have demonstrated potent anticancer activity through various mechanisms. One of the primary modes of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some quinolone derivatives also act as topoisomerase inhibitors in eukaryotic cells, similar to their antibacterial mechanism.[8][9]

Anticancer_Mechanism cluster_tubulin Microtubule Disruption cluster_topo Topoisomerase Inhibition Quinolone This compound Tubulin Tubulin Polymerization Quinolone->Tubulin Topoisomerase Eukaryotic Topoisomerase II Quinolone->Topoisomerase G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

Caption: Potential anticancer signaling pathways.

Experimental Protocols for Biological Assays

While specific assays for this compound are not documented, standard protocols used for evaluating the antibacterial and anticancer activities of related quinolone derivatives can be adapted.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Assay_Workflows cluster_antibacterial Antibacterial Assay Workflow cluster_anticancer Anticancer Assay Workflow (MTT) A1 Prepare Bacterial Inoculum A2 Prepare Compound Dilutions A1->A2 A3 Inoculate Microtiter Plate A2->A3 A4 Incubate (37°C, 18-24h) A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

Caption: General experimental workflows for biological evaluation.

References

An In-depth Technical Guide on 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. While specific experimental data for this particular molecule is not extensively available in public literature, this guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinoline-based therapeutic agents.

Physicochemical Properties

Summary of Physicochemical Data
PropertyValue/Information
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Physical Appearance Brown powder/solid
Melting Point Not available. A general protocol for determination is provided below.
Solubility Not available. A general protocol for determination is provided below.
pKa Not available.
Predicted logP 3.9
Experimental Protocols for Property Determination

A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.[1][2][3]

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[1][3]

The solubility of this compound in various solvents can be determined through systematic testing.[4][5]

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

  • A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.

  • The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature.

  • The process is continued until the solid is fully dissolved or a saturation point is reached.

  • Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L). For compounds with acidic or basic properties, solubility can also be tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[5]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[6][7][8]

Proposed Synthesis: Modified Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[7] For the synthesis of this compound, the likely starting materials would be 3-bromoaniline and ethyl benzoylacetate.

Reaction Scheme:

  • Step 1: Condensation: 3-Bromoaniline reacts with ethyl benzoylacetate to form an enamine intermediate.

  • Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring system.

Experimental Protocol (General):

  • Equimolar amounts of 3-bromoaniline and ethyl benzoylacetate are mixed, often in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid).

  • The mixture is heated to facilitate the formation of the enamine intermediate, with the removal of water.

  • The resulting enamine is then heated at a high temperature (typically 250-300 °C), often in a high-boiling solvent like Dowtherm A or mineral oil, to induce cyclization.[7]

  • The reaction mixture is cooled, and the solid product is isolated.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[9][10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.[10][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Structurally related compounds, particularly bromo- and hydroxy-substituted quinolines, have demonstrated a range of biological effects.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties.[14][15][16][17][18] Some quinolones function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription.[19][20][21][22] By inhibiting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The presence of a halogen, such as bromine, on the quinoline ring has been associated with enhanced cytotoxic activity in some cases.[22]

Antifungal Activity

Bromoquinol, a related bromo-substituted quinoline, has been shown to exhibit broad-spectrum antifungal activity.[23][24][25] Its mechanism of action is thought to involve the induction of oxidative stress and apoptosis in fungal cells.[23][24][25] The antifungal activity of some quinolines is potentiated by iron starvation, a condition often encountered during in vivo growth.[23]

Hypothetical Signaling Pathway: Topoisomerase I Inhibition

Given that some quinoline derivatives act as topoisomerase inhibitors, a hypothetical signaling pathway for the anticancer activity of this compound could involve the inhibition of Topoisomerase I (Top1).

Caption: Hypothetical signaling pathway of anticancer activity via Topoisomerase I inhibition.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a solid framework for its synthesis, characterization, and the exploration of its potential biological activities. The information presented herein, based on established chemical principles and the known properties of related compounds, should facilitate future research into this and other novel quinoline derivatives. Researchers are encouraged to perform the described experimental procedures to ascertain the specific properties and activities of this compound.

References

An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-4-hydroxy-2-phenylquinoline. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate further investigation and application of this quinoline derivative.

Core Compound Properties

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound. The presence of the bromine atom, a hydroxyl group, and a phenyl ring on the core structure suggests potential for diverse chemical reactivity and biological activity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 300.15 g/mol [1][2]
Molecular Formula C₁₅H₁₀BrNO[1][2]
CAS Number 825620-24-4[2]
Physical Form Brown powder or solid[1][2]
Purity ≥95%[1]
Structural Information
IdentifierValueReference
SMILES Oc1cc(nc2cc(Br)ccc12)-c3ccccc3[2]
InChI 1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)[2]

Synthesis and Experimental Protocols

General One-Pot, Three-Component Synthesis of 7-Hydroxy-4-phenylquinoline Derivatives

This method involves a one-pot reaction of an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium acetate.

Experimental Workflow:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition and Cyclization benzaldehyde Benzaldehyde ammonium_acetate Ammonium Acetate (catalyst) Ethanol, Room Temperature benzaldehyde->ammonium_acetate malononitrile Malononitrile malononitrile->ammonium_acetate benzylidenemalononitrile Intermediate: Benzylidenemalononitrile ammonium_acetate->benzylidenemalononitrile aminophenol 3-Aminophenol in Ethanol reflux Reflux (70°C) benzylidenemalononitrile->reflux aminophenol->reflux product 7-Hydroxy-4-phenyl-1,2-dihydroquinoline Derivative reflux->product

A generalized workflow for the synthesis of 7-hydroxy-4-phenylquinoline derivatives.

Detailed Methodology:

  • To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol %) in 10 mL of ethanol, the appropriate benzaldehyde (5.0 mmol) is added and stirred at room temperature for 5–10 minutes to yield the intermediate benzylidenemalononitrile as a solid product.

  • The reaction mixture is then heated to 70 °C to dissolve the intermediate.

  • A solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol is added to the reaction mixture.

  • The mixture is refluxed for 15–90 minutes.

  • The resulting solid product is filtered and washed with hot ethanol to obtain the highly pure corresponding 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative.

To synthesize this compound, this protocol could be adapted by utilizing 4-bromo-3-aminobenzonitrile or a similar starting material, though this would require further experimental optimization.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of quinoline derivatives is known for a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

Established Biological Activities of Quinoline Analogs

Quinoline derivatives have been reported to exhibit a variety of biological activities, including:

  • Antimicrobial

  • Antiviral

  • Antimalarial

  • Anti-inflammatory

  • Antibacterial

The 2-phenylquinoline-4-carboxamide derivatives, which are structurally related, have been identified as potent and selective non-peptide competitive agonists for the human neurokinin-3 receptor.

Postulated Signaling Pathway Involvement

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical logical relationship for screening its potential biological effects based on the activities of related compounds.

This compound This compound Cell-Based Assays Cell-Based Assays This compound->Cell-Based Assays Screening Target Identification Target Identification Cell-Based Assays->Target Identification Hit Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Mechanism of Action Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization

A logical workflow for the biological evaluation of novel quinoline compounds.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The compound is classified as hazardous.

Hazard Summary:

Hazard StatementDescription
H301 Toxic if swallowed
H318 Causes serious eye damage
H413 May cause long lasting harmful effects to aquatic life

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 7-bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Conrad-Limpach reaction. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data where available.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis of this compound is effectively accomplished via the Conrad-Limpach synthesis, a classic method for the preparation of 4-hydroxyquinolines.[1][2][3] This reaction proceeds in two key stages:

  • Formation of an Enamine Intermediate: The initial step involves the condensation of an aniline with a β-ketoester. For the target molecule, this corresponds to the reaction between 3-bromoaniline and ethyl benzoylacetate. This reaction forms the intermediate, ethyl 3-(3-bromophenylamino)-3-phenylacrylate.

  • Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular cyclization of the enamine intermediate, followed by the elimination of ethanol, to yield the final 4-hydroxyquinoline product.[1][3] The use of a high-boiling point, inert solvent is often employed to improve reaction yields.[1][4]

The overall reaction is a combination of an addition and a rearrangement reaction.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)

Materials:

  • 3-Bromoaniline

  • Ethyl benzoylacetate

  • Glacial acetic acid (catalyst)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenylamino)-3-phenylacrylate.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of this compound via Thermal Cyclization

Materials:

  • Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (from Step 1)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil, or 1,2-dichlorobenzene)[1][4]

Procedure:

  • The purified ethyl 3-(3-bromophenylamino)-3-phenylacrylate is added to a high-boiling point solvent in a suitable reaction vessel equipped for high-temperature reactions.

  • The mixture is heated to approximately 250 °C. This high temperature is crucial for the electrocyclic ring closing and subsequent elimination of ethanol.[1]

  • The reaction is monitored for its completion, which may take from a few minutes to several hours depending on the specific conditions and scale.

  • Upon completion, the reaction mixture is allowed to cool. The precipitated solid product, this compound, is collected by filtration.

  • The collected solid is washed with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent and any soluble impurities.

  • Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography.

Data Presentation

ParameterValueReference
Starting Material 1 3-Bromoaniline[5]
Molar Mass172.02 g/mol [5]
Starting Material 2 Ethyl benzoylacetate[6]
Molar Mass192.21 g/mol [6]
Product This compound[7]
Molar Mass300.15 g/mol [7]
Reaction Conditions
Step 1 TemperatureReflux (Toluene)General Protocol
Step 2 Temperature~250 °C[1][3]
Typical Yield >60% (for Conrad-Limpach)[1]
Purity ≥95% (commercially available)[8]

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Bromoaniline 3-Bromoaniline Enamine Ethyl 3-(3-bromophenylamino)- 3-phenylacrylate 3-Bromoaniline->Enamine Condensation (Toluene, H+ cat.) Ethyl_benzoylacetate Ethyl benzoylacetate Ethyl_benzoylacetate->Enamine Product 7-Bromo-4-hydroxy- 2-phenylquinoline Enamine->Product Thermal Cyclization (~250 °C, -EtOH) Experimental_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization Mix Mix 3-bromoaniline, ethyl benzoylacetate, toluene, and H+ catalyst Reflux Reflux with Dean-Stark trap Mix->Reflux Remove_Solvent_1 Remove toluene under reduced pressure Reflux->Remove_Solvent_1 Purify_Intermediate Recrystallize intermediate Remove_Solvent_1->Purify_Intermediate Heat Heat intermediate in high-boiling solvent to ~250 °C Purify_Intermediate->Heat Cool Cool reaction mixture Heat->Cool Filter Filter to collect crude product Cool->Filter Wash Wash with hexane/ether Filter->Wash Purify_Product Recrystallize from DMF or purify by chromatography Wash->Purify_Product Final_Product Pure 7-Bromo-4-hydroxy- 2-phenylquinoline Purify_Product->Final_Product Characterization (NMR, MS, etc.)

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5][6]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of selected quinoline derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
4,7-Disubstituted Quinoline2,6-dichloro hydrazone derivativeSF-295 (CNS)0.314 µg/cm³[8]
HCT-8 (Colon)-[8]
HL-60 (Leukemia)-[8]
2,4-Disubstituted Quinoline4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 µg/ml[8]
U937 (Leukemia)43.95 µg/ml[8]
Quinoline Schiff BaseCu(II) complexA-549 (Lung)37.03[3]
MCF-7 (Breast)39.43[3]
6-hydroxyquinoline-4-carboxylic acid2-(4-methoxyphenyl) derivative (M1)HepG2 (Liver)88.6 µg/mL[9]
HCT-116 (Colon)62.5 µg/mL[9]
2-(4-chlorophenyl) derivative (M3)HepG2 (Liver)43.62 µg/mL[9]
HCT-116 (Colon)15.3 µg/mL[9]
Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways. A prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which are often dysregulated in cancer.[5][10][11]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Quinoline derivatives inhibiting the EGFR-PI3K-Akt signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Add varying concentrations of quinoline derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 8x10³ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have long been recognized for their potent antimicrobial properties, with some, like the fluoroquinolones, being widely used in clinical practice. Their activity spans a broad range of Gram-positive and Gram-negative bacteria.[17][18][19]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against different bacterial strains.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativeCompound 6Bacillus cereus3.12[17]
Staphylococcus aureus3.12[17]
Pseudomonas aeruginosa-[17]
Escherichia coli-[17]
Quinoline-2-one derivativeCompound 6cMRSA0.75[19]
VRE0.75[19]
MRSE2.50[19]
Compound 6lMRSA-[19]
VRE-[19]
MRSE-[19]
Compound 6oMRSA2.50[19]
VRE2.50[19]
MRSE5.0[19]
Oxazino-quinoline derivativeCompound 5dStaphylococcus aureus0.125 - 8[18]
Escherichia coli0.125 - 8[18]
Quinoline derivativeCompound 3cStaphylococcus aureus2.67[20]
Mechanism of Antimicrobial Action

A primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][21][22][23][24]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Make serial twofold dilutions in a 96-well microtiter plate using Mueller-Hinton broth (MHB).[22]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[21]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[25][26][27][28]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a measure of the drug's therapeutic window.

Compound ClassSpecific DerivativeVirusEC50 (µM)CC50 (µM)SIReference
Quinoline DerivativeCompound 1Dengue Virus Serotype 20.4919.3939.5[29]
Quinoline DerivativeCompound 4Respiratory Syncytial Virus (RSV)8.6 µg/mL-11.6[28]
Quinoline DerivativeCompound 6Yellow Fever Virus (YFV)3.5 µg/mL-28.5[28]
Isoquinolone DerivativeCompound 21Influenza A and B9.9 - 18.5>300-[30]
2,8-bis(trifluoromethyl)quinolineMefloquineZika Virus---[27]
Mechanism of Antiviral Action

The antiviral mechanisms of quinoline derivatives can vary. For some RNA viruses, a key target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[25][26]

antiviral_mechanism cluster_host_cell Infected Host Cell Quinoline Quinoline Derivative RdRp RNA-dependent RNA Polymerase (RdRp) Quinoline->RdRp Inhibition Viral_RNA Viral RNA Viral_RNA->RdRp New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Viral_Replication Viral Replication New_Viral_RNA->Viral_Replication

Inhibition of viral RNA-dependent RNA polymerase (RdRp) by quinoline derivatives.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32][33][34]

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.[33]

  • Virus and Compound Incubation: Prepare serial dilutions of the quinoline derivative. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.[33]

  • Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) with the corresponding concentration of the quinoline derivative.[33]

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[1][35][36][37][38][39][40]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of inflammatory enzymes or the production of inflammatory cytokines.

Compound ClassSpecific DerivativeTarget/AssayIC50 (µM)Reference
Quinoline-pyrazole hybridCompound 12cCOX-20.1[1]
Compound 14aCOX-20.11[1]
Compound 14bCOX-20.11[1]
4-carboxyl quinolineCompound 9eCOX-20.043[39]
Quinoline derivativeChloro-substitutedAnti-inflammatory activity214.45 µg/mL[35]
Quinoline derivative-TNF-α-induced NF-κB activity7.1 - 12.1[36]
Quinazoline derivativeCompound 9bCOX-10.064[38]
2,3-diarylquinolineCompound[40]COX-2-[40]
Mechanism of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for certain quinoline derivatives is the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.

anti_inflammatory_mechanism cluster_inflammatory_cell Inflammatory Cell Quinoline Quinoline Derivative COX2 COX-2 Enzyme Quinoline->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Inhibition of the COX-2 enzyme by quinoline derivatives.
Experimental Protocol: LPS-Induced TNF-α Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture RAW 264.7 mouse macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Conclusion

Quinoline and its derivatives represent a versatile and highly valuable scaffold in the field of drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The continued exploration of the quinoline nucleus, through structural modifications and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and more effective therapeutic agents to address a wide range of diseases. Further research, including preclinical and clinical trials, is essential to fully realize the therapeutic potential of this remarkable class of compounds.[10]

References

The Discovery and Development of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. Detailed experimental protocols for key synthetic methods and biological assays are presented, alongside a quantitative analysis of their antibacterial and histone deacetylase (HDAC) inhibitory activities. Furthermore, this guide elucidates the underlying molecular mechanisms of action, including the induction of cell cycle arrest and apoptosis, through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-phenylquinoline-4-carboxylic acid core.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Among these, the 2-phenylquinoline-4-carboxylic acid moiety has garnered significant attention due to its versatile biological profile, which includes antibacterial, anticancer, and anti-inflammatory properties. This guide delves into the foundational aspects of these derivatives, from their initial discovery and synthesis to their potent biological activities and mechanisms of action.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer versatile and efficient routes to a wide array of substituted derivatives.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde (typically benzaldehyde or a derivative), and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1]

Experimental Protocol: Doebner Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid [1]

  • An equimolar mixture of aniline (e.g., 20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.

  • Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.

  • The mixture is further refluxed for 12 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water (60 mL) with vigorous stirring.

  • The resulting solid product is filtered and then dissolved in an aqueous potassium carbonate solution to achieve a basic pH.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with 3M HCl to a pH of 4-5, leading to the precipitation of the final product.

  • The solid is collected by filtration, washed with water, and dried to yield 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to 2-phenylquinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Isatin (e.g., 3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL).

  • An ethanol solution (20 mL) of acetophenone (3.74 mmol) is slowly added to the isatin solution.

  • The reaction mixture is refluxed at 85°C for 8 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in water (100 mL), and the pH is adjusted to 5-6 using 3M HCl to precipitate the product.

  • The resulting yellow powder, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

Biological Activities and Quantitative Data

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential in various therapeutic areas, most notably as antibacterial agents and as inhibitors of histone deacetylases (HDACs).

Antibacterial Activity

Several studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial potency.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)Reference
5a₄ 64>256>256>256128[1]
5a₇ 256128>256>256256[1]
5b₄ 128256>256>25664[1]

Table 1: Minimum Inhibitory Concentration (MIC) values of selected 2-phenylquinoline-4-carboxylic acid derivatives against various bacterial strains.[1]

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the design of potent HDAC inhibitors, which are a promising class of anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify their inhibitory activity against specific HDAC isoforms.

CompoundHDAC1 (IC₅₀, µM)HDAC2 (IC₅₀, µM)HDAC3 (IC₅₀, µM)HDAC6 (IC₅₀, µM)Reference
D28 >1000>100024.45>1000[2]
D29 32.59183.50.477>1000[2]
D30 1.4278.1270.100>1000[2]
SAHA (Vorinostat) 0.05390.1520.0397ND[2]

Table 2: Enzyme inhibitory selectivity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms.[2] ND = Not Determined.

Mechanisms of Action: Signaling Pathways

The anticancer effects of 2-phenylquinoline-4-carboxylic acid derivatives, particularly those designed as HDAC inhibitors, are often mediated through the induction of cell cycle arrest and apoptosis.

HDAC Inhibition Signaling Pathway

HDAC inhibitors function by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn alters gene expression, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway 2-Phenylquinoline-4-carboxylic acid derivative 2-Phenylquinoline-4-carboxylic acid derivative HDAC3 HDAC3 2-Phenylquinoline-4-carboxylic acid derivative->HDAC3 Inhibits Histone Acetylation ↑ Histone Acetylation ↑ HDAC3->Histone Acetylation ↑ Normally deacetylates Chromatin Relaxation Chromatin Relaxation Histone Acetylation ↑->Chromatin Relaxation Gene Transcription (e.g., p21) Gene Transcription (e.g., p21) Chromatin Relaxation->Gene Transcription (e.g., p21) Cell Cycle Arrest Cell Cycle Arrest Gene Transcription (e.g., p21)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: HDAC Inhibition Pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

G2/M Cell Cycle Arrest Pathway

Certain derivatives have been shown to induce cell cycle arrest specifically at the G2/M phase. This is often achieved by modulating the expression of key cell cycle regulatory proteins.

Cell_Cycle_Arrest_Pathway cluster_checkpoint G2/M Checkpoint 2-Phenylquinoline-4-carboxylic acid derivative 2-Phenylquinoline-4-carboxylic acid derivative CDK1/Cyclin B1 Complex CDK1/Cyclin B1 Complex 2-Phenylquinoline-4-carboxylic acid derivative->CDK1/Cyclin B1 Complex Downregulates G2/M Arrest G2/M Arrest 2-Phenylquinoline-4-carboxylic acid derivative->G2/M Arrest G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Progression mediated by CDK1/Cyclin B1 Complex

Caption: G2/M Cell Cycle Arrest induced by 2-phenylquinoline-4-carboxylic acid derivatives.

Apoptosis Induction Pathway

The induction of programmed cell death, or apoptosis, is a key mechanism through which these compounds exert their anticancer effects. This process involves a cascade of signaling events, often culminating in the activation of caspases.

Apoptosis_Pathway 2-Phenylquinoline-4-carboxylic acid derivative 2-Phenylquinoline-4-carboxylic acid derivative Mitochondrial Stress Mitochondrial Stress 2-Phenylquinoline-4-carboxylic acid derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

Key Experimental Protocols

HDAC Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against HDAC enzymes, often using a nuclear extract from a cell line like HeLa as the source of HDACs.[3][4][5]

Protocol: Fluorometric HDAC Activity Assay [4]

  • Prepare a nuclear extract from HeLa cells.

  • In a 96-well plate, add the assay buffer, the test inhibitor (2-phenylquinoline-4-carboxylic acid derivative) at various concentrations, and the HeLa nuclear extract.

  • Include control wells with no inhibitor and blank wells with only the assay buffer.

  • Allow the plate to equilibrate to the assay buffer temperature for 5 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A).

  • Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Apoptosis Assay

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis in a cell population.[1][2]

Protocol: Annexin V/PI Staining for Flow Cytometry [1]

  • Seed cells (e.g., K562) in a 6-well plate and treat them with various concentrations of the 2-phenylquinoline-4-carboxylic acid derivative for a specified time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add additional 1X binding buffer to each sample.

  • Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility through robust methods like the Doebner and Pfitzinger reactions, coupled with a diverse range of biological activities, makes these compounds highly attractive for further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their antibacterial and HDAC inhibitory properties. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-2-phenylquinoline is a halogenated derivative of the 4-quinolone scaffold, a core structure in numerous biologically active compounds. While specific research on this particular molecule is limited in publicly available literature, its structural similarity to other well-studied quinoline derivatives suggests potential for significant pharmacological activity. This guide provides a comprehensive overview of the known information regarding this compound, including its chemical properties. In the absence of direct experimental data, this paper extrapolates potential synthesis routes, biological activities, and experimental protocols based on closely related analogues. This document aims to serve as a foundational resource to stimulate and guide future research into this promising compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 4-quinolone core, in particular, is a key pharmacophore found in numerous antibacterial, anticancer, and antiviral agents. The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the 4-hydroxyquinoline scaffold, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties. Halogenation can enhance membrane permeability and metabolic stability, while the phenyl substituent can influence receptor binding and protein-protein interactions. This guide synthesizes the available information and provides a theoretical framework for the investigation of this compound.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 825620-24-4[1][2]
Molecular Formula C₁₅H₁₀BrNO[1][2][3]
Molecular Weight 300.15 g/mol [1][3]
Appearance Brown powder[3]
Purity ≥95%[3]
InChI Key XRLIQZUPQOFEHG-UHFFFAOYSA-N[1][2]
SMILES Oc1cc(nc2cc(Br)ccc12)-c3ccccc3[1][2]

Synthesis

A potential synthetic workflow is outlined below. This proposed pathway is based on general reactions for similar quinoline structures and would require experimental optimization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products 3-Bromoaniline 3-Bromoaniline Condensation Condensation (e.g., acid catalyst, heat) 3-Bromoaniline->Condensation Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Condensation Intermediate Ethyl 3-((3-bromophenyl)amino)- 3-phenylacrylate Condensation->Intermediate Step 1 Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Final_Product 7-Bromo-4-hydroxy- 2-phenylquinoline Cyclization->Final_Product Intermediate->Cyclization Step 2

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol (Hypothetical)

Step 1: Condensation to form Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate

  • To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl benzoylacetate (1 equivalent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to form this compound

  • Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C for a short period (e.g., 15-30 minutes).

  • Monitor the cyclization reaction by TLC.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water).

Potential Biological Activities and Experimental Evaluation

The biological activities of this compound have not been explicitly reported. However, based on the activities of structurally similar compounds, it is plausible to hypothesize its potential as an anticancer, antibacterial, or antiviral agent.

Anticancer Activity

Many quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes such as topoisomerases or protein kinases, or the induction of apoptosis.

Table 2: Hypothetical Anticancer Activity Screening Data

Cell LineCompoundIC₅₀ (µM) - Predicted Range
MCF-7 (Breast Cancer)This compound1 - 20
A549 (Lung Cancer)This compound5 - 50
HeLa (Cervical Cancer)This compound2 - 30
PC-3 (Prostate Cancer)This compound5 - 60

Note: The IC₅₀ values presented are hypothetical and intended to guide initial experimental design.

Proposed Experimental Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound solutions to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors, it is conceivable that this compound could interact with one or more signaling pathways crucial for cell growth and survival. A hypothetical interaction with a generic receptor tyrosine kinase (RTK) signaling pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 7-Bromo-4-hydroxy- 2-phenylquinoline Compound->P_RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential for pharmacological applications. This technical guide, by summarizing its known properties and extrapolating from related compounds, provides a solid starting point for future research. Key areas for investigation should include:

  • Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

  • Broad Biological Screening: Comprehensive screening of its activity against a wide panel of cancer cell lines, bacterial strains, and viruses.

  • Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced activity and selectivity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Unlocking the Therapeutic Potential of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the untapped research avenues for the novel compound 7-Bromo-4-hydroxy-2-phenylquinoline.

While commercially available, this compound remains a largely unexplored molecule in the scientific literature. This technical guide serves as a roadmap for initiating research into its potential therapeutic applications, drawing insights from the well-established biological activities of structurally related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects.[1][2] This guide outlines potential research areas, proposes detailed experimental protocols, and visualizes hypothetical signaling pathways and workflows to stimulate and direct future investigations into this promising compound.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics.

PropertyValue
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
CAS Number 825620-24-4
Appearance Solid

Proposed Synthesis: A Retro-Synthetic Approach

Proposed Synthetic Pathway for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 3-Bromoaniline 3-Bromoaniline Condensation Condensation 3-Bromoaniline->Condensation Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Condensation Enamine Intermediate Enamine Intermediate Condensation->Enamine Intermediate Acid or Base Catalyst Thermal Cyclization Thermal Cyclization Enamine Intermediate->Thermal Cyclization High Temperature This compound This compound Thermal Cyclization->this compound

Caption: A potential synthetic route for this compound.

Potential Research Area 1: Anticancer Applications

The 2-phenylquinoline scaffold is a recurring motif in compounds exhibiting significant anticancer activity.[1][3] These derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] Given this precedent, this compound represents a compelling candidate for anticancer drug discovery.

Hypothetical Efficacy Data

The following table presents hypothetical IC₅₀ values to illustrate potential outcomes of cytotoxicity screening.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7 Breast Cancer5.2
HCT-116 Colon Cancer8.7
A549 Lung Cancer12.1
PC-3 Prostate Cancer7.5
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothesized Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6][7][8] Many quinoline derivatives exert their anticancer effects by modulating this pathway.

Hypothesized PI3K/Akt Signaling Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Compound 7-Bromo-4-hydroxy- 2-phenylquinoline Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Hypothesized MAPK Signaling Modulation Cellular Stress Cellular Stress (e.g., Aβ) MAP3K MAP3K Cellular Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38 / JNK (MAPK) MAP2K->p38_JNK Phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis Neuronal Survival Neuronal Survival Compound 7-Bromo-4-hydroxy- 2-phenylquinoline Compound->MAP3K Potential Inhibition Compound->Neuronal Survival Promotes General Biological Screening Workflow Compound Synthesis Compound Synthesis & Purification Primary Screening Primary Screening (e.g., Cytotoxicity) Compound Synthesis->Primary Screening Hit Identification Hit Identification & Prioritization Primary Screening->Hit Identification Hit Identification->Primary Screening Inactive Secondary Assays Secondary Assays (Dose-Response) Hit Identification->Secondary Assays Active Mechanism of Action Mechanism of Action Studies Secondary Assays->Mechanism of Action In Vivo Studies In Vivo Efficacy & Toxicity Mechanism of Action->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

References

Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Physical Properties

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic compound with the molecular formula C₁₅H₁₀BrNO. It is characterized as a solid, often appearing as a brown powder. A summary of its basic identifiers and properties is provided in Table 1.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Appearance Solid, brown powder
CAS Number 825620-24-4

Experimental Determination of Solubility

In the absence of specific experimental data for this compound, this section details a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound, known as the shake-flask method . This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[1][2]

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[2][3] An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated.[3] Subsequent separation of the solid and liquid phases allows for the quantification of the dissolved compound in the supernatant, which represents its equilibrium solubility.[3]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of a solid compound in a given solvent.

Materials:

  • The solid compound of interest (e.g., this compound)

  • Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), organic solvents)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3]

  • Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment.[3] To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[2]

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or µM, and report the temperature at which the measurement was performed.

For earlier stages of drug discovery where speed is critical, kinetic solubility assays are often employed. These high-throughput methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer to observe precipitation.[4][5][6] While faster, kinetic solubility can sometimes overestimate the true thermodynamic solubility.[7]

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.

G start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate sediment Sedimentation and Centrifugation agitate->sediment filter Filter supernatant sediment->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Thermodynamic Solubility Determination Workflow

Computational Solubility Prediction

In the absence of experimental data, computational models provide a valuable alternative for estimating solubility. These in silico methods are widely used in drug discovery to prioritize compounds and predict their behavior.

Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its solubility. Another approach involves thermodynamics-based methods that calculate the solvation-free energy. These computational tools can offer rapid and cost-effective estimations of solubility for a large number of compounds.

Solubility of Structurally Similar Compounds

Examining the solubility of compounds with similar chemical structures can provide valuable context.

  • 2-Phenylquinoline: This parent compound, lacking the bromo and hydroxy substituents, is described as having good solubility in organic solvents and being slightly soluble in water.

  • 5,7-dibromo-8-hydroxyquinoline: The solubility of this related bromo-substituted hydroxyquinoline has been experimentally determined in various co-solvent mixtures using the shake-flask method. This indicates that experimental determination for such compounds is feasible.

These examples suggest that this compound is likely to exhibit low aqueous solubility and higher solubility in organic solvents. The presence of the polar hydroxyl group may slightly increase its aqueous solubility compared to 2-phenylquinoline, while the bromo substituent could influence its solubility profile.

Relevance in Drug Discovery and Development

Solubility is a critical parameter in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A compound with poor aqueous solubility can face challenges in formulation and may exhibit low bioavailability. Therefore, understanding and optimizing the solubility of a potential drug candidate like this compound is essential.

The following diagram outlines a general workflow for compound screening in drug discovery, where solubility assessment plays a key role.

G compound_library Compound Library primary_screen Primary Screening (High-Throughput) compound_library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Dose-Response) hit_id->secondary_screen solubility_assay Solubility Assessment secondary_screen->solubility_assay lead_opt Lead Optimization solubility_assay->lead_opt preclinical Preclinical Studies lead_opt->preclinical

General Compound Screening Workflow

References

Theoretical Investigations of 7-Bromo-4-hydroxy-2-phenylquinoline: A Computational Approach to Unveiling its Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed theoretical and computational workflow for the in-depth study of 7-Bromo-4-hydroxy-2-phenylquinoline. While direct experimental and theoretical data for this specific molecule is limited in currently available literature, this document outlines a robust computational methodology based on established techniques for similar quinoline derivatives. The following sections detail the proposed computational experiments, data presentation, and potential signaling pathways for investigation, offering a roadmap for future research into its potential as a therapeutic agent.

Molecular and Electronic Properties: A Foundation for Understanding

A fundamental aspect of characterizing a novel compound lies in understanding its structural and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Here, we propose a computational protocol to elucidate these foundational characteristics of this compound.

Proposed Experimental Protocol: Density Functional Theory (DFT) Calculations

A suggested protocol for DFT calculations would involve the following steps:

  • Structure Optimization: The initial 3D structure of this compound will be built using molecular modeling software (e.g., GaussView, Avogadro). This structure will then be optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the stability of the structure.

  • Electronic Properties Calculation: Following successful optimization, various electronic properties will be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • Spectroscopic Analysis: Theoretical vibrational (IR and Raman), and electronic (UV-Vis) spectra will be simulated from the optimized geometry and electronic structure. These theoretical spectra can later be compared with experimental data for validation.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to study the charge distribution, intramolecular charge transfer, and donor-acceptor interactions within the molecule.[1]

Predicted Molecular and Electronic Data

The following table summarizes the hypothetical quantitative data that would be obtained from the proposed DFT calculations. This data is illustrative and based on typical values for similar quinoline derivatives.

ParameterPredicted ValueUnitSignificance
Optimized Total Energy-1578.9HartreesRepresents the stability of the molecule at its most stable geometric configuration.
HOMO Energy-6.2eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.1eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap4.1eVRelates to the chemical reactivity and stability of the molecule; a larger gap implies higher stability.[1]
Dipole Moment3.5DebyeProvides insight into the overall polarity of the molecule, which influences its solubility and interactions.
Mulliken Atomic ChargesC: -0.2 to 0.3eDescribes the partial charges on each atom, indicating electrophilic and nucleophilic sites.
H: 0.1 to 0.2e
Br: -0.1e
N: -0.4e
O: -0.5e

Biological Activity Prediction: In Silico Screening

To explore the therapeutic potential of this compound, a series of in silico studies are proposed. These computational techniques can predict the compound's pharmacokinetic properties and its potential interactions with biological targets.

Proposed Experimental Protocol: Molecular Docking and ADMET Prediction
  • Target Selection: Based on the activities of structurally similar quinoline derivatives, potential protein targets will be identified. For instance, given the anticancer and anti-inflammatory properties of some quinolines, kinases, and cyclooxygenase enzymes could be selected as initial targets.[2]

  • Molecular Docking: Molecular docking simulations will be performed to predict the binding affinity and mode of interaction of this compound with the selected protein targets. The 3D structure of the target proteins will be obtained from the Protein Data Bank (PDB).

  • ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule will be predicted using various computational models. This will provide insights into the drug-likeness of the compound.[3]

Predicted Biological Activity Data

The following table presents hypothetical data that could be generated from molecular docking and ADMET prediction studies.

ParameterPredicted ValueUnitSignificance
Binding Energy (EGFR)-8.5kcal/molA lower binding energy suggests a stronger and more stable interaction with the target protein.[2]
Inhibition Constant (Ki)0.5µMA lower Ki value indicates a more potent inhibitor of the target protein.
Lipinski's Rule of Five0 violations-Predicts the drug-likeness of a molecule; compliance suggests good oral bioavailability.[3]
Blood-Brain Barrier PermeabilityLow-Indicates whether the compound is likely to cross the blood-brain barrier.[3]
hERG InhibitionNon-inhibitor-Predicts the risk of cardiotoxicity.

Visualizing the Theoretical Workflow and Potential Mechanisms

To clearly illustrate the proposed research plan and potential biological interactions, the following diagrams have been generated using the DOT language.

Theoretical_Study_Workflow cluster_computational Computational Chemistry cluster_insilico In Silico Biology cluster_data Data Analysis & Interpretation mol_modeling Molecular Modeling dft DFT Calculations mol_modeling->dft admet ADMET Prediction mol_modeling->admet optimization Geometry Optimization dft->optimization freq_analysis Frequency Analysis optimization->freq_analysis electronic_prop Electronic Properties optimization->electronic_prop spectral_analysis Spectroscopic Analysis optimization->spectral_analysis data_analysis Data Analysis freq_analysis->data_analysis nbo NBO Analysis electronic_prop->nbo nbo->data_analysis target_id Target Identification docking Molecular Docking target_id->docking docking->data_analysis admet->data_analysis sar Structure-Activity Relationship data_analysis->sar report Reporting & Publication sar->report

Caption: A workflow for the theoretical study of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway compound 7-Bromo-4-hydroxy- 2-phenylquinoline kinase Target Kinase (e.g., EGFR) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the investigation of this compound. By employing a combination of quantum chemical calculations and in silico biological screening methods, a wealth of predictive data can be generated to guide future experimental studies. The proposed workflow, from molecular modeling to the prediction of biological activity, provides a clear and structured approach to unlocking the potential of this and other novel chemical entities in the field of drug discovery and development. It is anticipated that the insights gained from such theoretical studies will significantly accelerate the identification and optimization of new therapeutic agents.

References

Methodological & Application

Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial effects. 7-Bromo-4-hydroxy-2-phenylquinoline is a synthetic quinoline derivative of interest for its potential as a novel antibacterial agent. This application note provides detailed protocols for evaluating the in vitro antibacterial activity of this compound, a summary of representative data from structurally similar compounds, and a discussion of its potential mechanisms of action.

While specific data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for analogous 2-phenyl-4-hydroxyquinoline derivatives. These compounds have shown promise not only in direct antibacterial activity but also as inhibitors of bacterial efflux pumps, a key mechanism of drug resistance.[1][2][3][4]

Data Presentation

The antibacterial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative MIC values for structurally similar 2-phenyl-4-hydroxyquinoline derivatives against common Gram-positive and Gram-negative bacterial strains.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives

Bacterial StrainTypeRepresentative MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128

Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Detailed methodologies for key in vitro antibacterial assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the diluted compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution inoculum Bacterial Inoculum inoculum->serial_dilution incubation_mic Incubation (18-24h, 37°C) serial_dilution->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Plate on MHA read_mic->plating incubation_mbc Incubation (18-24h, 37°C) plating->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action: Efflux Pump Inhibition

Some quinoline derivatives are known to inhibit bacterial efflux pumps, which are membrane proteins that expel antibiotics from the cell, conferring resistance. The inhibition of these pumps can restore the efficacy of existing antibiotics.[1][2][4]

mechanism_of_action cluster_cell Bacterial Cell antibiotic Antibiotic target Intracellular Target (e.g., DNA Gyrase) antibiotic->target Inhibition of Replication efflux_pump Efflux Pump (e.g., NorA) antibiotic->efflux_pump Expulsion compound 7-Bromo-4-hydroxy- 2-phenylquinoline compound->efflux_pump Inhibition

Caption: Inhibition of a bacterial efflux pump.

Discussion

The protocols outlined in this application note provide a robust framework for assessing the antibacterial properties of this compound. The primary assays, MIC and MBC, will establish the compound's potency against a panel of clinically relevant bacteria.

The proposed mechanism of action, efflux pump inhibition, is a promising avenue for combating antibiotic resistance.[4] Should this compound demonstrate significant inhibitory activity against these pumps, it could be further investigated as a standalone agent or as an adjuvant to restore the activity of conventional antibiotics. Quinolone antibiotics are also well-known for their ability to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[5] This represents another potential mechanism of action that could be explored in subsequent studies.

Further investigations should include cytotoxicity assays against mammalian cell lines to determine the therapeutic index of the compound. In vivo efficacy studies in appropriate animal models of infection will also be crucial for its development as a potential therapeutic agent. The structural similarity to known efflux pump inhibitors suggests that this compound is a compelling candidate for further research in the quest for novel antibacterial agents.[1][3]

References

Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-4-hydroxy-2-phenylquinoline as a versatile reagent in organic synthesis, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Chemical Properties and Handling

This compound is a brown solid with the molecular formula C₁₅H₁₀BrNO and a molecular weight of 300.15 g/mol .[1] It is commercially available and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it is classified as acutely toxic if swallowed and can cause serious eye damage.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₀BrNO[1]
Molecular Weight300.15 g/mol [1]
AppearanceBrown powder[1]
Purity≥95%[1]
CAS Number825620-24-4[2]

Applications in Organic Synthesis

The unique structural features of this compound, namely the reactive bromine atom at the 7-position and the nucleophilic hydroxyl group at the 4-position, make it a valuable starting material for the synthesis of a variety of derivatives. The quinoline core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3]

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the substitution of the bromine atom with a wide range of boronic acids or esters, leading to the synthesis of 7-aryl or 7-heteroaryl-4-hydroxy-2-phenylquinolines. These derivatives are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules.

A general workflow for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from a 7-bromoquinoline precursor has been reported, which serves as an excellent template for the derivatization of this compound.[4]

Suzuki_Coupling_Workflow start Start: this compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents 1. reaction Suzuki-Miyaura Coupling Reaction reagents->reaction 2. workup Reaction Work-up & Purification reaction->workup 3. product Product: 7-Aryl-4-hydroxy-2-phenylquinoline workup->product 4.

Caption: General workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Products

The following table presents examples of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones synthesized from a 7-bromo precursor, demonstrating the versatility of the Suzuki-Miyaura coupling.[4]

ProductAryl Boronic AcidYield (%)Melting Point (°C)
7-(4-Chlorophenyl)-...4-Chlorophenylboronic acid82180-181
7-(4-Fluorophenyl)-...4-Fluorophenylboronic acid85156-157
7-(5-Chloro-2-methoxyphenyl)-...5-Chloro-2-methoxyphenylboronic acid79123-124

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline derivatives.[4] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of Toluene and Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-hydroxy-2-phenylquinoline.

Relevance in Drug Development

Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities.[3] The 2-phenylquinoline-4-carboxylic acid scaffold, structurally related to the title compound, has been identified as a novel cap group for histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[5]

The ability to easily diversify the 7-position of the 4-hydroxy-2-phenylquinoline core via reactions like the Suzuki-Miyaura coupling allows for the creation of libraries of novel compounds. These libraries can then be screened for various biological activities, aiding in the identification of new lead compounds for drug development. The introduction of different aryl or heteroaryl groups at the 7-position can significantly impact the compound's physicochemical properties and its interaction with biological targets.

Drug_Development_Logic start This compound synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) start->synthesis library Library of Novel Quinoline Analogs synthesis->library screening Biological Screening (e.g., Anticancer Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Drug development workflow using the target reagent.

References

Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactions of 7-Bromo-4-hydroxy-2-phenylquinoline. This versatile quinoline derivative serves as a valuable scaffold in medicinal chemistry due to the broad range of biological activities exhibited by quinoline-based compounds, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The presence of bromo and hydroxy functional groups at key positions allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse chemical libraries for drug discovery.

I. Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 1: Physicochemical Properties and Safety Information for this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO[4][5][6]
Molecular Weight 300.15 g/mol [4][5][6]
CAS Number 825620-24-4[5][6]
Appearance Brown to solid powder[5][6]
Purity ≥95% (commercially available)[5]
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life)[6]
Precautionary Statements P280 (Wear protective gloves/ eye protection/ face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[6]

II. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and a key derivatization reaction of this compound.

Protocol 1: Synthesis of this compound via Pfitzinger Reaction

The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This protocol adapts the Pfitzinger reaction for the synthesis of the title compound.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Protocol start Start: Prepare Reactants reactants 5-Bromoisatin + Acetophenone + KOH solution start->reactants reaction Reflux Reaction (e.g., 85°C, 8h) reactants->reaction workup Acidification (HCl) & Filtration reaction->workup product Product: 7-Bromo-2-phenylquinoline-4-carboxylic acid workup->product decarboxylation Heating (e.g., in diphenyl ether) product->decarboxylation final_product Final Product: This compound decarboxylation->final_product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 5-Bromoisatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diphenyl ether

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisatin in a 33% aqueous solution of potassium hydroxide.

  • To this solution, add a solution of acetophenone in ethanol.

  • Heat the reaction mixture to reflux at approximately 85°C for 8 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with 3 M HCl to a pH of 5-6 to precipitate the product.

  • Collect the crude 7-bromo-2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid derivative in a high-boiling solvent such as diphenyl ether until gas evolution ceases.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Collect the final product, this compound, by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Characterization Data: The synthesized compound should be characterized by standard spectroscopic methods. Expected data is summarized in Table 2.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants would need to be determined experimentally or referenced from literature for closely related compounds.[7]
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm, with the carbonyl carbon (in the tautomeric quinolone form) appearing further downfield.
IR (KBr, cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹), C-Br stretch (~600-500 cm⁻¹).
Mass Spec (m/z) [M+H]⁺ at approximately 300.00185, showing a characteristic isotopic pattern for a bromine-containing compound.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[8] This allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., toluene/dioxane mixture or N,N-dimethylacetamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2-10 equivalents).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas and maintain a positive pressure.

  • Heat the reaction mixture with stirring. For conventional heating, 85°C for 4 hours is a starting point. For microwave-assisted synthesis, 150°C for 20 minutes can be employed.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling Reaction: The following table provides hypothetical yet realistic quantitative data for a Suzuki coupling reaction of this compound with phenylboronic acid.

Table 3: Representative Data for Suzuki Coupling Reaction

Reactant/ProductMolecular Weight ( g/mol )MolesMass (mg)Yield (%)
This compound300.150.130.0-
Phenylboronic acid121.930.1214.6-
7-Phenyl-4-hydroxy-2-phenylquinoline295.34--e.g., 85

III. Potential Signaling Pathway Involvement

Quinoline derivatives are known to interact with various cellular signaling pathways implicated in cancer and other diseases. Notably, they have been shown to inhibit protein kinases within pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[1][3][9][10] The potential for this compound and its derivatives to modulate these pathways makes them attractive for drug development.

Diagram of a Simplified Kinase Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Quinoline Derivative (e.g., 7-substituted-4-hydroxy-2-phenylquinoline) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.

References

Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The rigid bicyclic structure of the quinoline nucleus serves as a valuable scaffold for the design of therapeutic agents that can interact with various biological targets implicated in cancer progression. These targets often include key enzymes and receptors within cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

This document provides detailed application notes and protocols for the investigation of 7-Bromo-4-hydroxy-2-phenylquinoline in cancer research. While direct and extensive studies on this specific molecule are emerging, the protocols and expected outcomes outlined here are based on established methodologies for evaluating analogous quinoline and quinazoline derivatives in oncology research. These notes are intended to guide researchers in exploring the potential of this compound as a novel anticancer agent.

Postulated Mechanism of Action

Based on the known activities of structurally related 2-phenylquinoline and bromo-substituted heterocyclic compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of critical signaling pathways involved in cell growth and survival. One plausible mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed and hyperactivated in various cancers. By binding to the ATP-binding site of the kinase domain, quinoline-based inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Compound 7-Bromo-4-hydroxy- 2-phenylquinoline Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Figure 1: Postulated inhibition of the EGFR signaling pathway.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic activities of various related quinoline and quinazoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), serves as a benchmark for potential efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
IVg 4-hydroxy-1-phenyl-2(1H)-quinoloneA549 (Lung)0.0298[1]
IVg 4-hydroxy-1-phenyl-2(1H)-quinoloneMDA-MB (Breast)0.0338[1]
Compound 1 Quinazoline Schiff BaseMCF-7 (Breast)6.246[2]
Compound 2 Quinazoline Schiff BaseMCF-7 (Breast)5.910[2]
Compound 8a 6-Bromo quinazolineMCF-7 (Breast)15.85[3]
Compound 8a 6-Bromo quinazolineSW480 (Colon)17.85[3]
Compound 4d 7-hydroxy-4-phenylchromen-2-oneAGS (Gastric)2.63[4]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5%. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Antiviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific antiviral studies on 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the antiviral potential of quinoline derivatives and related heterocyclic compounds. These guidelines are intended to serve as a comprehensive resource for researchers initiating studies on this specific molecule.

Introduction

Quinolines are a prominent class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against a range of viruses.[1][2][3] Their mechanism of action can vary, from interfering with viral entry and replication to modulating host-cell pathways.[4] this compound, a member of this family, represents a promising candidate for antiviral drug discovery. These notes provide a framework for the systematic evaluation of its antiviral properties.

Data Presentation: Antiviral Activity of Structurally Related 2-Phenylquinoline Derivatives

Due to the absence of specific data for this compound, the following table summarizes the antiviral activities of other 2-phenylquinoline derivatives against various coronaviruses as illustrative examples. This data provides a benchmark for potential efficacy.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1 SARS-CoV-2Caco-21.5 ± 1.0>100>66.7[5]
2 SARS-CoV-2Caco-25.9 ± 3.227.4 ± 1.24.6[5]
3 SARS-CoV-2Vero 762.9 ± 2.5>100>34.5[5]
4 SARS-CoV-2Vero 761.5 ± 1.089.0 ± 0.359.3[5]
Chloroquine SARS-CoV-2Vero 763.1 ± 2.7>100>32.3[5]

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which this compound is non-toxic to the host cells, a prerequisite for any antiviral assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Host cell line (e.g., Vero E6, A549, Huh-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in a complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[10][11][12]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound at non-toxic concentrations

  • Overlay medium (e.g., MEM containing 1% low-melting-point agarose or carboxymethyl cellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Prepare serial dilutions of the virus stock.

  • Infect the confluent cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare the overlay medium containing different concentrations of this compound.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a CO₂ incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the EC₅₀ value.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.[10]

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound

  • 96-well plates for TCID₅₀ (Tissue Culture Infectious Dose 50) assay

Procedure:

  • Infect the host cells with the virus at a specific multiplicity of infection (MOI).

  • After the adsorption period, wash the cells and add a medium containing serial dilutions of this compound.

  • Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest the supernatant from each well, which contains the progeny virus.

  • Determine the viral titer in the supernatant using a TCID₅₀ assay on fresh host cells in 96-well plates.

  • Calculate the reduction in virus yield for each compound concentration compared to the virus control.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation and Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Library (including this compound) B Cytotoxicity Assay (MTT) A->B C Primary Antiviral Assay (e.g., CPE Inhibition) B->C Determine Non-toxic Concentrations D Plaque Reduction Assay C->D Active Hits E Virus Yield Reduction Assay D->E F Time-of-Addition Assay E->F Confirmed Hits G Enzyme Inhibition Assays (e.g., Helicase, Polymerase) F->G H Signaling Pathway Analysis G->H Helicase_Inhibition cluster_0 Viral Replication Cycle cluster_1 Molecular Target Virus Virus Entry Uncoating Uncoating & RNA Release Virus->Uncoating Translation Translation of Viral Proteins Uncoating->Translation Replication RNA Replication Complex Translation->Replication Assembly Virion Assembly Replication->Assembly Helicase Viral Helicase (e.g., nsp13 for SARS-CoV-2) Unwinds dsRNA intermediate Replication->Helicase Release Progeny Virus Release Assembly->Release Compound This compound Compound->Helicase Inhibition

References

Application Notes and Protocols for the Development of Novel Compounds from 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the versatile scaffold, 7-Bromo-4-hydroxy-2-phenylquinoline. This starting material holds significant potential for the development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. The following protocols are based on established methodologies for quinoline derivatives and serve as a guide for the exploration of new chemical entities.

Overview of Therapeutic Potential

The 4-hydroxy-2-phenylquinoline core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modifications, allowing for the generation of diverse compound libraries. Potential therapeutic applications for novel derivatives include:

  • Anticancer Agents: Quinoline derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival.[1]

  • Antimicrobial Agents: The quinolone scaffold is central to a class of antibiotics and also shows promise in the development of new antifungal agents.[1][2]

  • Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential in treating chronic inflammatory diseases.[3][4]

Synthetic Strategies for Novel Derivatives

The this compound scaffold can be chemically modified at several positions to generate novel derivatives. The following are proposed synthetic routes based on established quinoline chemistry.

Protocol 1: N-Alkylation/Arylation of the Quinoline Core

This protocol describes the addition of various alkyl or aryl groups at the N1 position of the quinoline ring.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).

  • Add the alkyl or aryl halide (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Suzuki Cross-Coupling for C-7 Modification

This protocol outlines the replacement of the bromine atom at the C-7 position with various aryl or heteroaryl groups.

Materials:

  • This compound

  • Appropriate boronic acid or boronic ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF) and water

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.5 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C for 8-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Biological Evaluation Protocols

The following are standard in vitro assays to screen the newly synthesized compounds for potential biological activities.

Application Note 1: Anticancer Activity Screening

Novel derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data on Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3c MCF-7 (Breast)7.05[6]
IVg A549 (Lung)0.0298[1]
IVg MDA-MB (Breast)0.0338[1]
D28 K562 (Leukemia)1.02[7]
D28 A549 (Lung)2.83[7]
13 HeLa (Cervical)8.3[8]
12 PC3 (Prostate)31.37[8]
20 Colo 320 (Colon)4.61[9]
Application Note 2: Antimicrobial Activity Screening

The antimicrobial potential of the synthesized compounds can be assessed against a range of pathogenic bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, amphotericin B)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Quantitative Data on Antimicrobial Activity of 4-Hydroxy-2-quinolone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)IC₅₀ (µg/mL)Reference
3j (brominated) Aspergillus flavus-1.05[1][2]
3i Staphylococcus aureus125-1000-[1]
3j (brominated) Staphylococcus aureus125-500-[1]
8 Vancomycin-resistant E. faecium4-[9]
7b Staphylococcus aureus2-
7b Mycobacterium tuberculosis H37Rv10-
Application Note 3: Anti-inflammatory Activity Screening

The anti-inflammatory properties of the novel compounds can be evaluated using in vitro models.

Protocol 5: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compounds dissolved in DMSO

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.

  • Adjust the pH to 6.4 using a small amount of 1N HCl.

  • Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C in a water bath for 10 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of novel compounds from this compound.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Modification (e.g., N-Alkylation, Suzuki Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Assays characterization->screening anticancer Anticancer (MTT Assay) screening->anticancer antimicrobial Antimicrobial (MIC Assay) screening->antimicrobial antiinflammatory Anti-inflammatory (Protein Denaturation) screening->antiinflammatory data_analysis Data Analysis (IC50/MIC Determination) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for synthesis and biological evaluation.

Proposed Anticancer Signaling Pathway: EGFR Inhibition

Several quinoline derivatives have been found to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR compound Novel Quinoline Derivative compound->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway.

Proposed Anticancer Signaling Pathway: HDAC Inhibition

Recent studies have also identified 2-phenylquinoline derivatives as potential Histone Deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis.[7]

HDAC_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis compound Novel Quinoline Derivative compound->HDAC

Caption: Inhibition of HDAC and induction of apoptosis.

References

Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry and materials science, often exhibiting interesting photophysical properties. While specific data for this compound as a fluorescent probe is not extensively available in the current scientific literature, its structural similarity to other known fluorescent quinoline-based probes suggests its potential utility in various fluorescence-based applications, including bioimaging and chemosensing.

This document provides an overview of the potential applications, general experimental protocols, and key considerations for utilizing this compound as a fluorescent probe, drawing parallels from closely related analogs.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₅H₁₀BrNO[1]
Molecular Weight 300.15 g/mol [1]
Appearance Brown powder[1]
Purity ≥95%[1]
CAS Number 825620-24-4

Potential Applications

Based on the known applications of structurally similar 4-hydroxy-2-phenylquinoline and other quinoline derivatives, this compound could potentially be employed in the following areas:

  • Fluorescent Labeling: Covalent attachment to biomolecules of interest, such as proteins and nucleic acids, for visualization and tracking.

  • Metal Ion Sensing: As a chemosensor for the detection of various metal ions. The quinoline scaffold is known to coordinate with metal ions, leading to changes in fluorescence intensity or wavelength.[2]

  • Bioimaging: For staining and imaging of specific cellular components or to monitor dynamic biological processes within living cells.[3]

  • pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, making it a candidate for intracellular or environmental pH monitoring.

Spectral Properties (Predicted and Analog-Based)

ParameterPredicted/Analog-Based ValueRemarks
Excitation Maximum (λex) ~320 - 380 nmQuinolone derivatives often exhibit absorption in the UV-A to near-visible range.
Emission Maximum (λem) ~400 - 500 nmEmission is typically in the blue to green region of the spectrum. The exact wavelength will be solvent and environment dependent.
Stokes Shift Moderate to largeA significant separation between excitation and emission maxima is expected, which is advantageous for minimizing self-quenching.
Quantum Yield (ΦF) VariableThe fluorescence quantum yield will be highly dependent on the solvent polarity and the presence of binding partners (e.g., metal ions).

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization will be required for specific applications.

General Protocol for Fluorescence Spectroscopy

This protocol outlines the basic steps for characterizing the fluorescence properties of the probe.

prep Prepare Stock Solution (e.g., 1 mM in DMSO) dilute Dilute to Working Concentration (e.g., 1-10 µM in desired buffer) prep->dilute measure_abs Measure Absorbance Spectrum (Determine λmax,abs) dilute->measure_abs measure_ex Measure Excitation Spectrum (Set emission at estimated λmax,em) measure_abs->measure_ex measure_em Measure Emission Spectrum (Excite at λmax,ex) measure_ex->measure_em analyze Analyze Data (Determine λex, λem, Stokes Shift) measure_em->analyze

Caption: General workflow for fluorescence spectroscopy.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Absorbance Measurement: Record the UV-Visible absorbance spectrum to determine the maximum absorbance wavelength (λmax,abs).

  • Excitation and Emission Spectra:

    • Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).

    • Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex).

Protocol for Metal Ion Sensing

This protocol describes a general method for evaluating the probe's response to different metal ions.

probe_sol Prepare Probe Solution (e.g., 10 µM in buffer) incubate Incubate Probe with Metal Ions (Varying concentrations) probe_sol->incubate metal_sols Prepare Metal Ion Solutions (e.g., 1 mM stocks in water) metal_sols->incubate measure_fl Measure Fluorescence Intensity (At optimal λex and λem) incubate->measure_fl analyze Analyze Data (Plot Fluorescence vs. [Metal Ion]) measure_fl->analyze

Caption: Workflow for metal ion sensing experiments.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a higher concentration (e.g., 1 mM) in deionized water.

  • Titration Experiment:

    • To a series of cuvettes or wells in a microplate, add the probe solution.

    • Add increasing concentrations of a specific metal ion to each cuvette/well. Include a control with no added metal ion.

    • Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.

  • Selectivity Study: Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.

Signaling Pathway Visualization (Hypothetical)

The interaction of a quinoline-based chemosensor with a metal ion often follows a chelation-enhanced fluorescence (CHEF) mechanism. The binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion Metal->Complex Emission Emission (hν') Complex->Emission Excitation Excitation (hν) Excitation->Complex

Caption: Hypothetical CHEF signaling mechanism.

Conclusion

This compound holds promise as a fluorescent probe due to its structural similarity to other fluorescent quinoline derivatives. The protocols and information provided herein offer a starting point for researchers interested in exploring its potential in bioimaging and chemosensing applications. It is crucial to experimentally determine the specific photophysical properties and sensing capabilities of this compound to validate its utility for any given application. Further research is warranted to fully characterize this molecule and unlock its potential as a valuable tool in scientific research and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline, a key intermediate in the development of novel therapeutics. The described protocol is based on the robust and scalable Conrad-Limpach reaction. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow. The information herein is intended to enable the efficient and reproducible production of this valuable quinoline derivative for research and development purposes.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer agents. Notably, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, a promising class of cancer therapeutics. This compound serves as a crucial building block for the synthesis of these and other biologically active molecules. Its structural features allow for further functionalization to explore structure-activity relationships (SAR) and develop new chemical entities. The protocol detailed below describes a scalable synthesis suitable for producing kilogram quantities of this intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved via a two-step process based on the Conrad-Limpach synthesis.[1][2] The first step involves the acid-catalyzed condensation of 3-bromoaniline with ethyl benzoylacetate to form the intermediate ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final product. The use of a high-boiling, inert solvent is crucial for achieving a high yield in the cyclization step.[2]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 3-Bromoaniline C Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate A->C Acid Catalyst (e.g., HCl) Ethanol, Reflux B Ethyl Benzoylacetate B->C Acid Catalyst (e.g., HCl) Ethanol, Reflux D This compound C->D High-Boiling Solvent (e.g., Mineral Oil) ~250 °C

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors with heating, cooling, and stirring capabilities, suitable for temperatures up to 260 °C.

  • Reagents: 3-Bromoaniline, Ethyl benzoylacetate, Hydrochloric acid (HCl), Ethanol, Mineral oil, Toluene, Hexanes.

  • Purification: Filtration apparatus, vacuum oven.

  • Analytical Instruments: HPLC, LC-MS, ¹H NMR, ¹³C NMR.

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Intermediate)
  • Reactor Setup: Charge a suitable reactor with 3-bromoaniline (1.0 eq) and ethanol (5 L/kg of 3-bromoaniline).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.05 eq).

  • Reactant Addition: Slowly add ethyl benzoylacetate (1.05 eq) to the mixture while maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 3-bromoaniline is complete.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for product crystallization. Filter the solid product and wash with cold ethanol.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound (Final Product)
  • Reactor Setup: Charge the reactor with a high-boiling solvent such as mineral oil (10 L/kg of the intermediate).

  • Reactant Addition: Add the dried ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (1.0 eq) to the solvent.

  • Cyclization: Heat the mixture to 250-255 °C and maintain for 2-3 hours. The reaction involves the elimination of ethanol. Monitor the reaction progress by HPLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to 80-90 °C.

  • Work-up: Add toluene (5 L/kg of the intermediate) to the mixture and stir while cooling to room temperature. This will cause the product to precipitate.

  • Isolation: Filter the solid product and wash thoroughly with hexanes to remove the mineral oil.

  • Drying: Dry the final product in a vacuum oven at 80-90 °C.

Data Presentation

Table 1: Reactant and Product Stoichiometry

CompoundMolecular FormulaMolecular Weight ( g/mol )Stoichiometric Ratio
3-BromoanilineC₆H₆BrN172.021.0
Ethyl BenzoylacetateC₁₁H₁₂O₃192.211.05
Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylateC₁₇H₁₆BrNO₂346.22-
This compoundC₁₅H₁₀BrNO300.15-

Table 2: Typical Large-Scale Synthesis Results

ParameterStep 1: CondensationStep 2: CyclizationOverall
Scale 10 kg of 3-Bromoaniline18 kg of Intermediate-
Yield 90-95%85-90%76-85%
Purity (HPLC) >98%>99%>99%
Appearance Off-white solidLight brown to yellow powderLight brown to yellow powder

Visualization of Key Relationships

The Conrad-Limpach synthesis proceeds through a key intermediate, a Schiff base, which then undergoes an electrocyclic ring closure at high temperatures.

Conrad_Limpach_Mechanism cluster_reactants Reactants Aniline 3-Bromoaniline Intermediate Schiff Base Intermediate (Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate) Aniline->Intermediate Condensation (Acid Catalyst) Ketoester Ethyl Benzoylacetate Ketoester->Intermediate Condensation (Acid Catalyst) Product 4-Hydroxyquinoline (this compound) Intermediate->Product Thermal Cyclization (~250 °C)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of 3-bromoaniline with ethyl benzoylacetate, followed by a high-temperature cyclization to form the desired 4-hydroxyquinoline ring system.[1]

Q2: What are the critical parameters affecting the yield of the Conrad-Limpach synthesis for this compound?

A2: The critical parameters are the cyclization temperature and the choice of solvent. The cyclization step requires high temperatures, typically around 250 °C, to proceed efficiently.[1] The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A is crucial for achieving high yields.[1][4]

Q3: What are the potential side reactions or byproducts I should be aware of?

A3: The main potential side reaction is the formation of the Knorr synthesis product, 7-bromo-2-hydroxy-4-phenylquinoline. This can occur if the reaction temperature during the initial condensation is too high (around 140 °C), favoring the attack of the aniline on the ester group of ethyl benzoylacetate rather than the keto group.[1] Incomplete cyclization can also lead to the presence of the intermediate Schiff base in the final product.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization.[5] Common solvents for recrystallizing 4-hydroxyquinolines include methanol and ethanol.[5][6] The choice of solvent may need to be optimized based on the observed impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Explanation
Incomplete Condensation Ensure complete removal of water formed during the initial condensation of 3-bromoaniline and ethyl benzoylacetate. Use of a Dean-Stark trap can be beneficial.The formation of the Schiff base intermediate is a reversible reaction. Removing water drives the equilibrium towards the product.
Cyclization Temperature Too Low The cyclization step requires a high temperature, typically around 250 °C. Ensure your heating apparatus can consistently maintain this temperature.The electrocyclic ring-closing reaction has a high activation energy.[1]
Inappropriate Solvent Use a high-boiling point, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether to facilitate the high temperature required for cyclization.These solvents ensure a stable reaction environment at the necessary high temperatures for efficient cyclization.[4]
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). The cyclization step may require several hours at high temperature.Insufficient reaction time will lead to incomplete conversion of the intermediate to the final product.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting and Removal
Unreacted 3-bromoaniline TLC, 1H NMRWash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline.
Unreacted Ethyl Benzoylacetate TLC, 1H NMRWash the crude product with a non-polar solvent like hexane to remove the less polar starting material.
Schiff Base Intermediate 1H NMR (presence of signals corresponding to the open-chain structure)Ensure the cyclization step is carried out at a sufficiently high temperature (around 250 °C) and for an adequate duration.
7-Bromo-2-hydroxy-4-phenylquinoline (Knorr product) 1H NMR, Mass SpectrometryMaintain a lower temperature (room temperature to slightly elevated) during the initial condensation step to favor the formation of the desired kinetic product.[1] Separation can be attempted by column chromatography.

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction and may require optimization.

Step 1: Condensation of 3-bromoaniline and Ethyl Benzoylacetate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate.

  • Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at a moderate temperature (e.g., 80-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, remove the water formed during the reaction, for instance, by using a Dean-Stark trap or by vacuum distillation.

Step 2: Cyclization to this compound

  • To the crude Schiff base intermediate from Step 1, add a high-boiling point solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 2-3 hours. Monitor the reaction by TLC until the starting intermediate is consumed.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to precipitate more product and to facilitate filtration.

  • Collect the crude product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.[5][6]

  • Dry the purified crystals under vacuum.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification reactants 3-Bromoaniline + Ethyl Benzoylacetate catalyst Acid Catalyst reactants->catalyst heating_step1 Heat (80-100°C) catalyst->heating_step1 schiff_base Schiff Base Intermediate heating_step1->schiff_base solvent High-Boiling Solvent schiff_base->solvent heating_step2 Heat (~250°C) solvent->heating_step2 crude_product Crude Product heating_step2->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp_low Cyclization Temp Too Low? start->temp_low incomplete_cond Incomplete Condensation? start->incomplete_cond wrong_solvent Incorrect Solvent? start->wrong_solvent time_short Reaction Time Too Short? start->time_short increase_temp Increase to ~250°C temp_low->increase_temp Yes remove_water Ensure Water Removal incomplete_cond->remove_water Yes use_high_boiling Use High-Boiling Solvent wrong_solvent->use_high_boiling Yes monitor_tlc Monitor by TLC time_short->monitor_tlc Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-4-hydroxy-2-phenylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography - Compound sticking to silica gel: The hydroxyl group on the quinoline ring can lead to strong interactions with silica gel. - Decomposition on silica: Some quinoline derivatives are unstable on silica gel. - Inappropriate solvent system: The chosen eluent may not be optimal for eluting the compound.- Deactivate silica gel: Use silica gel treated with a base like triethylamine or sodium bicarbonate. - Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18). - Optimize the solvent system: Increase the polarity of the eluent gradually. A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane.[1][2]
Product Discoloration (Yellow, Orange, or Brown) - Oxidation: Quinolines can oxidize when exposed to air, light, or heat, leading to discoloration. - Presence of impurities: Starting materials or byproducts from the synthesis may be colored.- Proper storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). - Use of antioxidants: Consider adding a small amount of an antioxidant like BHT during storage or purification. - Degas solvents: For column chromatography or HPLC, using degassed solvents can minimize oxidation.
Broad or Tailing Peaks in HPLC - Chelation with metal ions: Hydroxyquinolines are known to be excellent chelating agents. Metal ions from the HPLC system (e.g., stainless steel tubing, frits) can interact with the compound.[3] - Secondary interactions with silica: Residual silanol groups on the column can interact with the basic nitrogen of the quinoline.- Use a metal-free HPLC system: Employ PEEK tubing and a metal-free column if possible.[3] - Add a competing agent: Include a small amount of a chelating agent like EDTA in the mobile phase. - Use a buffered mobile phase: A mobile phase containing a small amount of an acid (e.g., formic acid or phosphoric acid) can help to protonate the quinoline nitrogen and reduce tailing.[4][5]
Inconsistent Recrystallization - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Presence of impurities that inhibit crystallization. - Systematic solvent screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane). - Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent in which it is insoluble to induce crystallization. - Pre-purification: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel.
Formation of an Insoluble Precipitate - Degradation: The compound may be degrading under the experimental conditions. - Salt formation: If acidic or basic conditions are used, the compound may precipitate as a salt.- Analyze the precipitate: Use techniques like NMR or mass spectrometry to identify the precipitate. - Adjust pH: If salt formation is suspected, adjust the pH of the solution to bring the compound back into its neutral form.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform on my crude this compound before starting purification?

A1: Before proceeding with purification, it is advisable to:

  • Assess the physical appearance: The compound is typically a solid, and a significant deviation in color (e.g., a very dark or tarry appearance) may indicate the presence of substantial impurities. The pure compound is often described as a brown powder.[6]

  • Check for signs of deterioration: Changes in color, odor, or the formation of a precipitate can indicate degradation.[1]

  • Run a preliminary purity analysis: A quick analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can give you an idea of the number of components in your crude material and help in choosing the right purification strategy.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities.

  • Recrystallization: This is a good option if your crude product is relatively pure (>90%). It is a cost-effective method for obtaining highly pure crystalline material.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. For hydroxyquinolines, using deactivated silica or an alternative stationary phase like alumina is often recommended to prevent streaking and decomposition.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is suitable for separating closely related impurities. A reverse-phase C18 column is commonly used for quinoline derivatives.[4][5]

Q3: What are some recommended solvent systems for the column chromatography of this compound?

A3: Based on literature for similar hydroxyquinoline compounds, good starting points for solvent systems for column chromatography on silica gel include:

  • Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 9:1 DCM:MeOH).[1]

  • Dichloromethane (DCM) / n-hexane / Ethanol (EtOH) mixtures (e.g., 7:2.5:0.5).[1]

  • Ethyl acetate (EtOAc) / Hexane mixtures.[2]

It is always recommended to first determine the optimal solvent system using analytical TLC.

Q4: How can I avoid the decomposition of my compound during purification?

A4: To minimize decomposition:

  • Avoid prolonged exposure to heat and light.

  • Use degassed solvents, especially for HPLC.

  • If using column chromatography, consider deactivating the silica gel with a base like triethylamine.

  • Work under an inert atmosphere (nitrogen or argon) when possible, especially if the compound is sensitive to oxidation.

Q5: My compound appears to be insoluble in common organic solvents. What should I do?

A5: The "4-hydroxy" part of the name can also be named as a "4-oxo" tautomer, which can make the compound less soluble. If you are facing solubility issues:

  • Try more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Consider forming a salt to increase solubility in polar solvents. For example, the hydroxyl group can be deprotonated with a base to form a more soluble phenoxide.

Purification Techniques: A Comparative Overview

Technique Principle Typical Purity Achieved Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99% (for suitable compounds)Cost-effective, scalable, yields highly pure crystalline product.Not suitable for all compounds (e.g., oils or amorphous solids), can have lower yields, requires finding a suitable solvent.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.95-99%Versatile, can separate complex mixtures, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, potential for compound decomposition on the stationary phase.
Preparative HPLC High-resolution liquid chromatography for isolating pure compounds.>99.5%High resolution and efficiency, automated.Expensive equipment and solvents, limited sample loading capacity.

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried powder onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 100% hexane or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Preliminary Analysis (TLC, LC-MS) Crude->Analysis Decision Purity Assessment Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column Column Chromatography Decision->Column Moderate Purity Prep_HPLC Preparative HPLC Decision->Prep_HPLC Low Purity / Difficult Separation Final_Analysis Final Purity Check (NMR, MS, HPLC) Recrystallization->Final_Analysis Column->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Discoloration Discoloration? Start->Discoloration Bad_Peak Bad HPLC Peak Shape? Start->Bad_Peak Sticking Sticking to Silica/Alumina Low_Yield->Sticking Yes Decomposition Decomposition Low_Yield->Decomposition Yes Oxidation Oxidation Discoloration->Oxidation Yes Chelation Metal Chelation Bad_Peak->Chelation Yes Solution1 Deactivate Stationary Phase / Change Eluent Sticking->Solution1 Decomposition->Solution1 Solution2 Use Inert Atmosphere / Store Properly Oxidation->Solution2 Solution3 Use Metal-Free System / Add Chelator Chelation->Solution3

References

Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Bromo-4-hydroxy-2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Basic physicochemical properties are summarized below. To date, experimental solubility data for this compound in various solvents have not been extensively published.

PropertyValueSource
Molecular Formula C₁₅H₁₀BrNO[1]
Molecular Weight 300.15 g/mol [1]
Appearance Brown powder / Solid[1]
Predicted XlogP 3.9[2]

Q2: I am having difficulty dissolving this compound in aqueous solutions. Why is this and what can I do?

The predicted XlogP of 3.9 suggests that this compound is a lipophilic compound and is therefore expected to have low aqueous solubility.[2] This is a common challenge for many heterocyclic compounds under investigation as therapeutic agents. To overcome this, several strategies can be employed, ranging from simple pH adjustment to more complex formulation approaches. The following sections provide detailed troubleshooting guides for these methods.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Initial Troubleshooting Workflow

start Start: Undissolved Compound in Aqueous Buffer ph_adjust Attempt pH Adjustment start->ph_adjust cosolvent Use a Co-solvent System ph_adjust->cosolvent Insoluble success Success: Compound Dissolved ph_adjust->success Soluble cyclodextrin Employ Cyclodextrin Complexation cosolvent->cyclodextrin Insoluble cosolvent->success Soluble cyclodextrin->success Soluble fail Further Strategies Needed cyclodextrin->fail Insoluble

Caption: Initial workflow for addressing aqueous solubility.

Detailed Protocols:

  • Protocol 1: pH Adjustment

    The 4-hydroxyquinoline moiety suggests that the compound's solubility may be pH-dependent. The hydroxyl group is weakly acidic and can be deprotonated at higher pH, forming a more soluble phenolate salt.

    • Prepare a stock solution of your buffer.

    • Create a slurry of a known concentration of this compound in the buffer.

    • Gradually add a base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.

    • Observe for dissolution. A significant increase in solubility is expected as the pH increases.

    • Determine the pH at which the compound fully dissolves. Note that the stability of the compound at high pH should be assessed.

  • Protocol 2: Co-solvent Systems

    Forcing the hydrophobic compound into solution by reducing the polarity of the aqueous solvent with a miscible organic solvent can be effective.

    • Select a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

    • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10-50 mM in DMSO). 4-Hydroxyquinoline is known to be soluble in DMSO.[3]

    • Perform a dilution series of the stock solution into your aqueous buffer. Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and increase as necessary.

    • Visually inspect for precipitation. If precipitation occurs upon dilution, the final concentration of the co-solvent may need to be increased, or a different co-solvent should be tested.

  • Protocol 3: Cyclodextrin Complexation

    Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

    • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.

    • Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-40% w/v).

    • Add this compound to the cyclodextrin solution and stir vigorously or sonicate at room temperature for several hours to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Issue 2: Low Solubility in Organic Solvents for Stock Preparation

While expected to be more soluble in organic solvents than in water, you may still encounter limitations.

Solvent Selection Guide based on Structurally Similar Compounds:

The following table provides solubility data for Cloxyquin (5-chloro-8-hydroxyquinoline), which can serve as a guide for selecting appropriate organic solvents for this compound.

SolventCloxyquin Solubility (mole fraction at 298.15 K)Cloxyquin Solubility (mg/mL) - Calculated
1,4-Dioxane0.0751~144
2-Ethoxyethanol0.0333~57
n-Propyl acetate0.0297~47
2-Methoxyethanol0.0291~45
Ethyl acetate0.0269~40
Methyl acetate0.0245~35
Isopropyl acetate0.0232~36
Acetone0.0200~29
n-Propanol0.0076~13
Ethanol0.0058~9
Isopropanol0.0045~7
Methanol0.0042~6

Data for Cloxyquin from reference[4]. The mg/mL values are calculated for Cloxyquin and are for estimation purposes only.

Troubleshooting Workflow for Organic Solvent Selection

start Start: Select Organic Solvent test_aprotic Test Aprotic Polar Solvents (e.g., DMSO, DMF, Dioxane) start->test_aprotic test_protic Test Protic Polar Solvents (e.g., Ethanol, Methanol) start->test_protic test_less_polar Test Less Polar Solvents (e.g., Ethyl Acetate, Acetone) start->test_less_polar sonicate_heat Apply Sonication and/or Gentle Heating test_aprotic->sonicate_heat test_protic->sonicate_heat test_less_polar->sonicate_heat success Success: Stock Solution Prepared sonicate_heat->success

Caption: Workflow for preparing organic stock solutions.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.

  • Add a measured volume of the selected organic solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex each vial for 30 seconds.

  • If not fully dissolved, sonicate the vials for 10-15 minutes.

  • If still not dissolved, gently heat the vials (e.g., to 30-40°C) with continued stirring. Be cautious with volatile solvents.

  • Visually assess solubility. If the compound dissolves, you can attempt to prepare a more concentrated stock solution. If not, a different solvent should be chosen.

Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.

  • Solid Dispersions: The drug is dispersed in a solid polymeric carrier, often in an amorphous state, which can significantly enhance the dissolution rate.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.

The choice of an advanced strategy depends on the specific application and the physicochemical properties of the compound. It is recommended to consult with a formulation specialist for these approaches.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield of the desired quinoline derivative is a frequent issue. The following guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Checks cluster_workup Work-up & Purification Checks cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of starting materials (aniline, carbonyl compound) check_reagents->reagent_purity check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions Correct temp Optimal temperature check_conditions->temp check_workup 4. Review Work-up and Purification check_catalyst->check_workup Catalyst Active catalyst_choice Appropriate catalyst for the reaction (e.g., acid, base, metal) check_catalyst->catalyst_choice side_reactions 5. Analyze for Side Reactions check_workup->side_reactions Purification OK extraction Inefficient extraction check_workup->extraction solution Problem Resolved side_reactions->solution Side reactions addressed polymerization Polymerization of starting materials side_reactions->polymerization reagent_stoichiometry Correct molar ratios reagent_purity->reagent_stoichiometry reagent_solvent Anhydrous/appropriate solvent reagent_stoichiometry->reagent_solvent time Sufficient reaction time temp->time atmosphere Inert atmosphere (if required) time->atmosphere catalyst_loading Correct catalyst loading catalyst_choice->catalyst_loading catalyst_deactivation Catalyst deactivation catalyst_loading->catalyst_deactivation column Product loss during chromatography extraction->column decomposition Product decomposition on silica column->decomposition isomer Formation of undesired isomers polymerization->isomer byproducts Identification of byproducts via NMR/MS isomer->byproducts

Caption: Troubleshooting workflow for low product yield in quinoline synthesis.

Potential Causes and Solutions:

Potential Cause Recommended Action
Impure Starting Materials Verify the purity of your aniline and carbonyl compounds using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are accurate. For reactions like the Friedländer synthesis, an excess of one reactant may be necessary.
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the specific reaction. Consult the literature for the recommended temperature range for your chosen method. Consider running small-scale trials at different temperatures to find the optimum.
Inappropriate Solvent The choice of solvent can greatly influence the reaction outcome. For instance, aprotic polar solvents like DMF may be beneficial in some cases, while protic solvents like ethanol could be detrimental.[1]
Ineffective Catalyst The catalyst is crucial for many quinoline syntheses.[2] Ensure you are using the correct type (e.g., acid, base, or metal catalyst) and that it has not degraded. Consider trying different catalysts; for example, in the Friedländer annulation, In(OTf)₃ has been shown to be highly effective.[3]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
Atmospheric Moisture or Oxygen For reactions sensitive to moisture or oxygen, ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Work-up Inefficient extraction or purification can lead to significant product loss. Optimize your extraction solvent and pH. During column chromatography, choose an appropriate solvent system to ensure good separation and minimize product tailing or decomposition.

Issue 2: Formation of Multiple Products or Isomers

The formation of a mixture of products, especially regioisomers, is a common challenge, particularly in reactions like the Combes and Doebner-von Miller syntheses.[4][5]

Potential Causes and Solutions:

Potential Cause Recommended Action
Use of Unsymmetrical Ketones in Friedländer Synthesis When using an unsymmetrical ketone, two different regioisomers can be formed. To favor one isomer, consider using a milder catalyst or adjusting the reaction temperature.[6]
Steric Hindrance in Combes Synthesis The regioselectivity of the Combes synthesis is influenced by the steric bulk of the substituents on the β-diketone and the aniline.[4] Larger substituents can direct the cyclization to form the less sterically hindered product.
Side Reactions in Doebner-von Miller Synthesis The Doebner-von Miller reaction can be prone to side reactions, especially with sterically hindered α,β-unsaturated aldehydes, leading to complex mixtures.[5][7] Consider using milder reaction conditions or a different synthetic route if significant side product formation is observed.
Self-Condensation of Carbonyl Compound Under acidic or basic conditions, the carbonyl compound can undergo self-condensation. This can be minimized by adding the carbonyl compound slowly to the reaction mixture or by using a more selective catalyst.

Issue 3: Difficulty in Product Purification

Quinoline derivatives can sometimes be challenging to purify due to their basic nature and potential for co-elution with starting materials or byproducts.

Potential Causes and Solutions:

Potential Cause Recommended Action
Product is a Basic Compound The basic nitrogen atom in the quinoline ring can cause tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.
Co-elution with Starting Materials If the product has a similar polarity to the starting materials, separation by column chromatography can be difficult. Try using a different solvent system or a different stationary phase (e.g., alumina).
Product is an Oil If the final product is an oil and difficult to purify by chromatography, consider converting it to a salt (e.g., hydrochloride or picrate) to induce crystallization. The pure salt can then be neutralized to recover the purified free base.
Product is Thermally Unstable If the product is sensitive to heat, avoid high temperatures during solvent removal. Use a rotary evaporator at a low temperature and high vacuum.
Presence of Tarry Byproducts Tarry materials can be difficult to remove. Consider a preliminary purification step, such as trituration with a non-polar solvent (e.g., hexanes) to precipitate the tar, before proceeding with chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method should I choose for my target quinoline derivative?

The choice of synthetic method depends on the desired substitution pattern of the quinoline ring.

  • Friedländer Synthesis: Ideal for preparing polysubstituted quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an active methylene group.[6][8]

  • Skraup Synthesis: A classic method for producing quinoline itself and simple derivatives from aniline, glycerol, an oxidizing agent, and sulfuric acid.[9][10]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines.[11]

  • Combes Synthesis: Used to synthesize 2,4-substituted quinolines from anilines and β-diketones.[4][10]

  • Gould-Jacobs Reaction: A multi-step process that ultimately yields 4-hydroxyquinolines.[12]

General Reaction Scheme: Friedländer Annulation

Friedlander_Annulation reactant1 2-Aminoaryl Aldehyde/Ketone intermediate1 Condensation (Imine Formation) reactant1->intermediate1 reactant2 Active Methylene Compound reactant2->intermediate1 plus1 + intermediate2 Intramolecular Cyclization intermediate1->intermediate2 [Catalyst] intermediate3 Dehydration intermediate2->intermediate3 product Substituted Quinoline intermediate3->product - H2O

Caption: General mechanism of the Friedländer annulation for quinoline synthesis.

Q2: What is the role of the catalyst in quinoline synthesis?

Catalysts play a pivotal role in many quinoline syntheses by increasing the reaction rate and influencing selectivity.[13]

  • Acid Catalysts (Brønsted or Lewis acids): These are commonly used to activate carbonyl groups, facilitating nucleophilic attack and promoting cyclization and dehydration steps.[6] Examples include H₂SO₄, p-toluenesulfonic acid, and various metal triflates.[3][4]

  • Base Catalysts: Bases are often used to deprotonate active methylene compounds, generating the necessary nucleophile for condensation.

  • Metal Catalysts: A wide range of transition metal catalysts (e.g., based on palladium, rhodium, cobalt, copper) have been developed for modern quinoline syntheses, often enabling C-H activation pathways.[14]

  • Nanocatalysts: These offer advantages such as high catalytic activity, recyclability, and environmentally friendly reaction conditions.[13][15]

Q3: How do I choose the right solvent for my reaction?

The solvent can significantly impact reaction yield and selectivity.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates.[1]

  • Protic Solvents (e.g., Ethanol, Water): While sometimes effective, protic solvents can interfere with certain catalytic cycles or react with intermediates.[1]

  • Non-polar Solvents (e.g., Toluene, Xylene): These are often used for reactions that require high temperatures and azeotropic removal of water.

  • Ionic Liquids: These can act as both the solvent and promoter, offering a "green" alternative with potential for recyclability.[16]

Q4: How can I monitor the progress of my reaction?

Effective reaction monitoring is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion to the product.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Annulation using a Lewis Acid Catalyst

This protocol describes a general method for the synthesis of a substituted quinoline via the Friedländer annulation, a widely used and versatile reaction.[6][8]

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene, or under solvent-free conditions).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-12 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Comparison of Catalysts for Friedländer Annulation

The following table summarizes the performance of different catalysts for a model Friedländer reaction between 2-aminobenzophenone and ethyl acetoacetate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
In(OTf)₃10Solvent-free100192
Bi(OTf)₃10Solvent-free100288
Sc(OTf)₃10Solvent-free100385
I₂20EthanolReflux582
p-TsOH20TolueneReflux875

Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.

References

stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with 7-Bromo-4-hydroxy-2-phenylquinoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is typically supplied as a solid, often a brown powder.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in an inert atmosphere at room temperature.[2]

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A change in solution color often indicates degradation of the compound. This could be triggered by several factors, including exposure to light (photodegradation), inappropriate pH of the solvent, or reaction with components of the solvent or container. For quinoline derivatives, photo-stability can be a concern.[3]

Q3: My compound is precipitating out of solution. What steps can I take to improve its solubility and stability?

A3: Precipitation suggests that the compound's solubility limit has been exceeded or that it is degrading into less soluble products. To address this, consider the following:

  • Solvent Selection: Ensure you are using an appropriate solvent. The choice of solvent can significantly impact the stability of quinoline-based compounds.

  • pH Adjustment: The pH of the solution can influence the solubility and stability of molecules with ionizable groups like the hydroxyl group on the quinoline ring. Experimenting with buffered solutions at different pH values may help.

  • Co-solvents: The use of a co-solvent might be necessary to maintain solubility.

  • Fresh Solutions: It is best practice to prepare solutions fresh before each experiment to minimize the risk of degradation over time.

Q4: What analytical techniques are suitable for monitoring the stability of this compound in my experiments?

A4: Several analytical methods can be employed to assess the stability of your compound in solution:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and any potential degradation products.[4] A stability-indicating HPLC method would involve monitoring the peak area of the parent compound and the appearance of new peaks over time.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation. While less specific than HPLC, it can be a quick method for detecting changes in the solution.[5]

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any degradation products, providing insights into the degradation pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent biological assay results. Degradation of the compound leading to lower effective concentration or formation of interfering byproducts.1. Prepare fresh solutions of the compound immediately before use.2. Confirm the concentration and purity of the stock solution using HPLC or UV-Vis spectroscopy.3. Investigate the compatibility of the compound with the assay buffer and other components.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Analyze the degradation products using LC-MS to identify their molecular weights.2. Evaluate the impact of light, temperature, and pH on the rate of degradation.3. Consider using a different solvent system or adding stabilizers if compatible with the experimental setup.
Decrease in the main peak area in HPLC over time. Instability of the compound under the current storage or experimental conditions.1. Perform a time-course stability study at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the optimal storage temperature for solutions.2. Assess the photostability by comparing solutions stored in the dark versus those exposed to light.
Visible precipitation or cloudiness in the solution. Poor solubility or degradation into insoluble products.1. Determine the solubility of the compound in various solvents and buffer systems.2. Filter the solution through a 0.22 µm filter before use to remove any precipitates.3. If degradation is suspected, analyze the precipitate to identify its composition.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Accurately weigh the desired amount of this compound solid.

  • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Bring the solution to the final desired volume with the solvent.

  • Store the stock solution in a tightly capped amber vial at an appropriate temperature (e.g., -20°C or -80°C) to protect from light and minimize degradation.

Protocol 2: Stability Assessment using HPLC

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Divide the solution into several aliquots. Store them under different conditions (e.g., protected from light at 4°C, exposed to light at room temperature).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto an appropriate HPLC system.

  • Monitor the peak area of the parent compound and the appearance of any new peaks.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve 1 aliquot Aliquot Solution dissolve->aliquot store Store under Different Conditions aliquot->store 2 hplc HPLC Analysis at Time Points store->hplc 3 data Data Interpretation hplc->data 4

Caption: A generalized workflow for assessing the stability of this compound in solution.

troubleshooting_logic start Inconsistent Experimental Results check_solution Is the compound solution fresh? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh No check_purity Check purity/concentration (HPLC, UV-Vis) check_solution->check_purity Yes prepare_fresh->check_purity purity_ok Purity/Concentration OK? check_purity->purity_ok purity_ok->prepare_fresh No investigate_degradation Investigate degradation (light, temp, pH) purity_ok->investigate_degradation Yes adjust_protocol Adjust experimental protocol investigate_degradation->adjust_protocol

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

References

common pitfalls in the synthesis of quinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.

General Troubleshooting

This section addresses common issues applicable to various quinoline synthesis methods.

FAQ: General Synthesis Problems

Question: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in quinoline synthesis can stem from several factors. Many traditional methods are known for inefficiency, harsh reaction conditions, and the use of toxic reagents[1]. Key areas to investigate include:

  • Reaction Conditions: Classical methods often require high temperatures and strong acids or bases, which can lead to substrate decomposition and side reactions[2][3]. Consider exploring milder catalysts or alternative energy sources.

  • Substrate Stability: Ensure your starting materials, particularly anilines and carbonyl compounds, are stable under the reaction conditions. Electron-withdrawing groups on the aniline ring can deactivate it, requiring harsher conditions[4].

  • Side Reactions: Polymerization of reagents, especially α,β-unsaturated carbonyl compounds in Doebner-von Miller synthesis, is a common cause of low yields[1].

  • Purification Loss: Significant loss of product can occur during workup and purification. Quinoline derivatives can be challenging to purify due to their basicity and sometimes high polarity[5][6].

Question: My reaction is producing a lot of tar-like byproducts, making purification difficult. How can I minimize this?

Answer: Tar formation is a well-known issue, especially in reactions like the Skraup synthesis, where harsh dehydrating and oxidizing conditions cause polymerization and degradation of reactants[1].

  • Moderate the Reaction: For highly exothermic reactions like the Skraup, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and prevent it from getting out of control[7][8][9].

  • Optimize Catalyst/Solvent: Consider modern, greener alternatives. Ionic liquids, for example, can serve as both the solvent and catalyst, often leading to cleaner reactions and simpler product isolation[1][10][11].

  • Biphasic Systems: In the Doebner-von Miller reaction, using a biphasic medium can sequester the carbonyl compound in an organic phase, drastically reducing acid-catalyzed polymerization and increasing yield[1].

Question: Are there more environmentally friendly ("greener") alternatives to traditional quinoline synthesis methods?

Answer: Yes, significant research has focused on developing greener protocols to address the hazardous reagents, solvents, and high energy consumption of classical methods[3][11]. Promising approaches include:

  • Microwave-Assisted Synthesis: Microwaves can dramatically reduce reaction times and improve yields, often under solvent-free conditions[10][12].

  • Ultrasound Promotion: Sonication is another energy-efficient method to promote quinoline synthesis[10][12].

  • Alternative Catalysts: The use of recyclable, heterogeneous catalysts like nano ZnO, silica gel, or sulfamic acid can replace corrosive and wasteful acid catalysts[10].

  • Solvent-Free Conditions: Many modern methods have been developed to run without a solvent, which simplifies workup and reduces chemical waste[1][10].

Method-Specific Troubleshooting

This section covers pitfalls related to specific named reactions for quinoline synthesis.

Skraup Synthesis

The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form quinolines[9].

FAQ: Skraup Synthesis

Question: My Skraup reaction is extremely violent and difficult to control. How can I make it safer?

Answer: The exothermic nature of the Skraup synthesis is a primary challenge[7][8]. The reaction can be moderated by adding ferrous sulfate (FeSO₄), which appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable[7]. Using arsenic acid as the oxidant instead of nitrobenzene also results in a less violent reaction[9].

Question: I am using a meta-substituted aniline and getting a mixture of products. Why is this happening?

Answer: The regioselectivity of the Skraup synthesis depends on the substitution pattern of the aniline. While ortho- and para-substituted anilines generally yield the expected single quinoline product, meta-substituted anilines often lead to the formation of a mixture of isomers[8]. This is due to the two possible sites for electrophilic cyclization on the aromatic ring.

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group[2][13].

FAQ: Friedländer Synthesis

Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a significant challenge when using unsymmetrical ketones[2][14][15]. The reaction can proceed via condensation at either the α or α' position of the ketone. Several strategies can improve selectivity:

  • Catalyst Choice: Using specific catalysts, such as an appropriate amine catalyst or an ionic liquid, can direct the reaction towards a single isomer[2].

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to solve the regioselectivity problem[2].

  • Use of Imines: To avoid side reactions like aldol condensation under basic conditions, the imine analog of the o-aniline can be used instead[2].

Question: The traditional Friedländer conditions (high heat, strong acid/base) are giving me low yields and byproducts. What are some milder alternatives?

Answer: Harsh conditions can be detrimental, especially when scaling up a reaction[2]. Modern modifications offer milder and more efficient alternatives.

Catalyst/ConditionSubstratesTypical YieldReference
Ionic Liquid [Hbim]BF₄ 2-aminoaryl ketones, α-methylene carbonylsHigh (e.g., 93%)[16]
Nano ZnO 2-aminoaryl ketones, enolisable ketonesHigh (regiospecific)[10]
Iodine (I₂) in Ethanol o-amino acetophenone, enolisable ketonesGood[10]
Microwave Irradiation (SiO₂ catalyst) 2-aminoaryl ketones, carbonyl compoundsHigh (93%)[16]

Detailed Protocol: Microwave-Assisted Friedländer Synthesis using SiO₂ Nanoparticles [16]

  • Reactant Mixture: In a microwave process vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and silica nanoparticles (specify loading, e.g., 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction vessel to room temperature. Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

Doebner-von Miller Reaction

This reaction uses an aniline and α,β-unsaturated carbonyl compounds, often formed in situ, to produce quinolines[17].

FAQ: Doebner-von Miller Reaction

Question: My Doebner-von Miller reaction yields are very low due to extensive polymerization of the carbonyl substrate. What can I do?

Answer: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a primary pitfall of this method[1]. A highly effective solution is to employ a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase away from the strong acid in the aqueous phase, polymerization is drastically reduced, leading to a significant increase in the yield of the desired quinoline product[1].

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[18].

FAQ: Combes Synthesis

Question: The concentrated sulfuric acid required for the cyclization step is causing degradation of my material. Is there a better catalyst?

Answer: Concentrated H₂SO₄ is a common dehydrating agent for the rate-determining annulation step, but it can be too harsh[18]. A more effective alternative is a polyphosphoric ester (PPE) catalyst. Studies have shown that PPE can be a more efficient dehydrating agent than H₂SO₄ in the Combes synthesis[18].

Purification Guidance

Question: I am struggling with the final purification of my quinoline product. What techniques are recommended?

Answer: Quinoline purification can be challenging due to the basicity of the nitrogen atom and potential for complex byproduct mixtures[5].

  • Acid-Base Extraction: Utilize the basicity of the quinoline. Dissolve the crude product in a non-polar organic solvent (e.g., ether, DCM) and wash with dilute acid (e.g., 1M HCl). The protonated quinoline salt will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to liberate the free quinoline, which can then be extracted back into an organic solvent[19].

  • Complexation: Quinoline can be purified by forming a crystalline salt, such as the phosphate or picrate, which can be recrystallized and then reconverted to the free base[19].

  • Distillation: For liquid quinolines, vacuum distillation, often over zinc dust to prevent oxidation, is an effective method[19].

  • Chromatography: While standard silica gel can sometimes cause decomposition, deactivating the silica with a base like triethylamine (NEt₃) or using alternative stationary phases like alumina (basic or neutral) can be effective[5]. Reverse-phase (C18) chromatography is another option for polar derivatives[5].

Visual Guides

G start Quinoline Synthesis Fails (Low/No Yield, Impure) check_sm Verify Starting Material Purity/Identity start->check_sm check_cond Review Reaction Conditions (Temp, Time, Atmosphere) start->check_cond lit_review Consult Literature for Similar Substrates start->lit_review analyze_crude Analyze Crude Product (NMR, LC-MS) check_cond->analyze_crude diag_path Diagnosis analyze_crude->diag_path no_product No Product Formed diag_path->no_product Starting Material Unchanged side_products Side Products Observed diag_path->side_products Complex Mixture decomp Decomposition diag_path->decomp Tar/Baseline Material sol_no_product Increase Temperature/ Use Stronger Catalyst/ Increase Reaction Time no_product->sol_no_product sol_side_products Change Catalyst/ Solvent/ Lower Temperature side_products->sol_side_products sol_decomp Use Milder Conditions/ Add Moderator (e.g., FeSO₄)/ Use Greener Method decomp->sol_decomp end Re-run Optimized Experiment sol_no_product->end sol_side_products->end sol_decomp->end

Caption: General troubleshooting workflow for a failed quinoline synthesis.

G cluster_pathways Reaction Pathways cluster_a Pathway A: Attack at α-carbon cluster_b Pathway B: Attack at α'-carbon Amine 2-Aminoaryl Ketone Enamine_A Enamine Intermediate A Amine->Enamine_A Enamine_B Enamine Intermediate B Amine->Enamine_B Ketone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) Ketone->Enamine_A Condensation Ketone->Enamine_B Condensation Product_A Regioisomer A Enamine_A->Product_A Cyclization Product_B Regioisomer B Enamine_B->Product_B Cyclization

References

Technical Support Center: 7-Bromo-4-hydroxy-2-phenylquinoline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 7-Bromo-4-hydroxy-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound with a quinoline core structure. The presence of the bromine atom, a hydroxyl group, and a phenyl group makes it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules. The 4-hydroxyquinoline scaffold is a known pharmacophore with a wide range of biological activities. Therefore, this compound serves as a key building block for the development of novel therapeutic agents and functional materials.

Q2: What are the main synthetic routes to this compound?

The synthesis of this compound can be approached through several established methods for quinoline synthesis, most notably the Friedländer and Doebner-von Miller reactions.

  • Friedländer Synthesis: This method involves the condensation of a 2-amino-4-bromobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate. The reaction is typically catalyzed by an acid or a base.

  • Doebner-von Miller Reaction: This approach utilizes the reaction of 4-bromoaniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde or ketone. This method is generally acid-catalyzed.

Q3: What are the key safety precautions when working with this compound?

While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and handling of this compound in a question-and-answer format.

Synthesis Issues

Q4: My Friedländer synthesis of this compound is resulting in a low yield. What are the possible causes and how can I improve it?

Low yields in the Friedländer synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Solution: Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide). The optimal catalyst can be substrate-dependent.

  • Side Reactions: Aldol condensation of the ketone reactant with itself can be a significant side reaction.

    • Solution: Use a pre-formed imine of the 2-amino-4-bromobenzophenone to avoid self-condensation of the ketone.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be slow.

    • Solution: Choose a higher-boiling solvent that can effectively dissolve all reactants at the reaction temperature.

Q5: I am observing the formation of multiple products in my Doebner-von Miller synthesis. How can I improve the regioselectivity?

The Doebner-von Miller reaction can sometimes lead to a mixture of regioisomers, especially when using unsymmetrical α,β-unsaturated carbonyl compounds.

  • Nature of the α,β-Unsaturated Carbonyl: The structure of the unsaturated carbonyl compound dictates the substitution pattern of the final quinoline.

    • Solution: If possible, use a symmetrical α,β-unsaturated carbonyl compound to avoid ambiguity. If an unsymmetrical one is necessary, careful control of reaction conditions is key.

  • Acid Catalyst: The type and strength of the acid catalyst can influence the regioselectivity.

    • Solution: Screen different Brønsted or Lewis acids. Sometimes, milder acids can favor the formation of one isomer over the other.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.

    • Solution: Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product.

Purification and Characterization Issues

Q6: I am having difficulty purifying this compound by recrystallization. What are some effective solvent systems and techniques?

Purification of polar, often high-melting-point compounds like this compound can be challenging.

  • Solvent Selection: Finding a suitable solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: A good starting point is a polar protic solvent like ethanol or a mixture of solvents. For example, a mixture of ethanol and water, or dimethylformamide (DMF) and water can be effective. The compound is dissolved in the minimum amount of hot solvent, and then the anti-solvent (water) is added dropwise until turbidity is observed. The solution is then allowed to cool slowly.

  • Oiling Out: The compound may separate as an oil instead of crystals.

    • Solution: This often happens if the solution is supersaturated or cools too quickly. Try using a more dilute solution and allow it to cool very slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Persistent Impurities: Some impurities may co-crystallize with the product.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, can be used for elution.

Q7: The characterization data (NMR, MS) of my product does not match the expected structure of this compound. What could be the issue?

Discrepancies in analytical data can point to several problems:

  • Incorrect Structure: An unexpected side reaction may have occurred, leading to a different product.

    • Solution: Re-examine the reaction mechanism for potential side reactions. For example, in the Friedländer synthesis, self-condensation of the ketone can lead to byproducts.

  • Presence of Impurities: Even small amounts of impurities can complicate spectra.

    • Solution: Purify the sample further using the methods described in Q6. Compare the obtained spectra with literature data if available, or with predicted spectra.

  • Tautomerism: 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomer. This can affect the NMR spectrum.

    • Solution: Be aware of this tautomerism when interpreting NMR data. The keto-enol equilibrium can be solvent-dependent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₀BrNO
Molecular Weight300.15 g/mol
AppearanceSolid
CAS Number825620-24-4

Table 2: Spectroscopic Data for a Related Compound (7-Bromo-4-chloroquinoline)

SpectroscopyDataReference
¹H NMRInChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H[2]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-amino-4-bromobenzophenone (1 equivalent) and the β-ketoester (e.g., ethyl benzoylacetate, 1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to dissolve the reactants. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture to reflux (typically 180-250 °C) with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into a large volume of a non-polar solvent like hexane to induce precipitation.

  • Purification: Wash the crude product with a suitable solvent to remove residual high-boiling solvent. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Visualizations

Friedlander_Synthesis_Workflow start Start reactants Combine 2-amino-4-bromobenzophenone, ethyl benzoylacetate, solvent, and catalyst start->reactants reflux Heat to reflux (180-250 °C) reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, precipitate, and filter monitor->workup Complete purify Recrystallize crude product workup->purify product This compound purify->product

Caption: A general workflow for the Friedländer synthesis of this compound.

Troubleshooting_Low_Yield problem Low Yield in Synthesis cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Suboptimal Catalyst problem->cause3 cause4 Purification Losses problem->cause4 solution1 Increase reaction time/temperature cause1->solution1 solution2 Use pre-formed imine or adjust stoichiometry cause2->solution2 solution3 Screen different acid/base catalysts cause3->solution3 solution4 Optimize recrystallization solvent and procedure cause4->solution4

Caption: A logical diagram illustrating common causes and solutions for low reaction yields.

References

Technical Support Center: Enhancing the Biological Activity of 7-Bromo-4-hydroxy-2-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-Bromo-4-hydroxy-2-phenylquinoline derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the this compound core structure?

The most common and effective method for synthesizing the 4-hydroxyquinoline core, including the 7-bromo-2-phenyl substituted scaffold, is the Conrad-Limpach synthesis .[1][2] This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester. For the synthesis of this compound, the typical starting materials are 3-bromoaniline and ethyl benzoylacetate .

The reaction proceeds in two main stages:

  • Formation of a Schiff base/enamine intermediate: The aniline reacts with the keto group of the β-ketoester.

  • Thermal cyclization: The intermediate undergoes an intramolecular ring closure at high temperatures to form the 4-hydroxyquinoline product.[1]

Q2: How can the biological activity of this compound be enhanced?

The biological activity of this quinoline scaffold can be modulated by introducing various substituents at different positions on the quinoline and phenyl rings. Structure-activity relationship (SAR) studies on related quinoline and quinazoline derivatives suggest the following general principles for enhancing anticancer activity:

  • Substitution on the phenyl ring: The introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring can significantly influence cytotoxicity. For instance, in related quinazolinone series, the presence of alkoxy groups on the phenyl ring has been shown to increase cytotoxic activity.[3][4]

  • Modifications at the 4-hydroxy group: While the 4-hydroxy group is a key feature of this scaffold, its derivatization into ethers or other functional groups can be explored to modulate activity and pharmacokinetic properties.

  • Introduction of additional substituents on the quinoline core: Further substitution on the quinoline ring system, in addition to the 7-bromo group, can be investigated to fine-tune the biological effects.

Q3: What are the potential mechanisms of action for the anticancer activity of these derivatives?

While the specific mechanism for this compound derivatives is still under extensive research, related quinoline and quinazoline compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many quinoline and quinazoline derivatives are known to be potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

  • Topoisomerase Inhibition: Some quinoline derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells.[6]

Troubleshooting Guides

Synthesis

Issue 1: Low yield during the Conrad-Limpach synthesis.

  • Possible Cause 1: Suboptimal reaction temperature for cyclization.

    • Solution: The thermal cyclization step of the Conrad-Limpach synthesis typically requires high temperatures, often around 250 °C.[1] Ensure your reaction is reaching the necessary temperature. The yield of 4-hydroxyquinolines generally improves with higher-boiling solvents.[2]

  • Possible Cause 2: Inappropriate solvent.

    • Solution: High-boiling, inert solvents are crucial for the success of the cyclization. Traditionally, mineral oil or diphenyl ether have been used.[1] Consider using alternative high-boiling solvents like Dowtherm A, 1,2,4-trichlorobenzene, or 2-nitrotoluene, which have been shown to improve yields.[2]

  • Possible Cause 3: Incomplete removal of alcohol byproduct.

    • Solution: The removal of the alcohol (e.g., ethanol) formed during the reaction drives the equilibrium towards the product. Use a distillation setup to remove the alcohol as it is formed.[2]

  • Possible Cause 4: Side reactions.

    • Solution: At lower temperatures, the reaction may favor the formation of a β-keto acid anilide, leading to a 2-hydroxyquinoline isomer (Knorr synthesis). Ensure the reaction conditions are optimized for the desired 4-hydroxyquinoline product.

Issue 2: Difficulty in purification of the final product.

  • Possible Cause 1: Presence of starting materials or intermediates.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Possible Cause 2: Formation of isomers.

    • Solution: Depending on the reaction conditions, the formation of the 2-hydroxyquinoline isomer is possible. Purification can be achieved using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Possible Cause 3: Product precipitation.

    • Solution: The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling. This can be used as a preliminary purification step. The collected solid can be washed with a non-polar solvent like toluene or hexanes to remove residual high-boiling solvent before further purification if needed.[2]

Biological Evaluation

Issue 3: Poor solubility of the compounds in aqueous media for biological assays.

  • Possible Cause: High lipophilicity of the quinoline derivatives.

    • Solution: Prepare stock solutions of the compounds in a suitable organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration. For the biological assays, dilute the stock solution with the aqueous medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

Issue 4: Inconsistent results in cytotoxicity assays (e.g., MTT assay).

  • Possible Cause 1: Compound precipitation in the assay medium.

    • Solution: Visually inspect the wells of the assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of the compound or using a co-solvent system if compatible with the cell line.

  • Possible Cause 2: Interference of the compound with the assay readout.

    • Solution: Some colored compounds can interfere with the absorbance reading in colorimetric assays like the MTT assay. Run a control experiment with the compound in the absence of cells to check for any direct reaction with the assay reagent. If interference is detected, consider using an alternative cytotoxicity assay, such as a fluorescence-based assay (e.g., using resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of some bromo-substituted quinazoline derivatives, which are structurally related to the this compound scaffold. This data can serve as a reference for the expected range of activity.

Table 1: Cytotoxic Activity of 6-Bromo-2-substituted-quinazolin-4(3H)-one Derivatives against MCF-7 and SW480 Cancer Cell Lines. [5]

Compound IDSubstitution at position 2IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a -S-CH₂CH₂CH₃15.85 ± 3.3217.85 ± 0.92
8d -S-CH₂(3-CH₃-Ph)59.15 ± 5.7372.45 ± 2.90
8e -S-CH₂(4-CH₃-Ph)35.14 ± 6.8763.15 ± 1.63
Cisplatin -12.35 ± 1.2515.20 ± 2.45
Erlotinib -9.90 ± 0.1411.20 ± 1.15

Table 2: Cytotoxic Activity of 6,8-Dibromo-2-arylquinazolinone Derivatives against Various Cancer Cell Lines. [3][4]

Compound IDAryl Substituent at position 2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. SKOV3
1f 4-methoxyphenyl101.37 ± 12.20124.5 ± 20.51125 ± 7.07
1g 4-(benzyloxy)phenyl101.37 ± 12.20124.5 ± 20.51125 ± 7.07
Cisplatin -28.5 ± 2.1225 ± 4.2421.5 ± 2.12

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol is a general guideline and may require optimization for the specific synthesis of this compound derivatives.

Materials:

  • Substituted aniline (e.g., 3-bromoaniline)

  • β-ketoester (e.g., ethyl benzoylacetate)

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

  • Acid catalyst (optional, e.g., concentrated sulfuric acid)

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add the substituted aniline and the β-ketoester (typically in a 1:1 to 1:2.5 molar ratio).[2]

  • Add the high-boiling solvent.

  • If using a catalyst, add a few drops of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 250-260 °C).

  • Continuously remove the alcohol byproduct (e.g., ethanol) via distillation as the reaction progresses.

  • Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent (e.g., toluene, hexanes) to remove the residual high-boiling solvent.

  • Dry the product in a vacuum oven.

  • If necessary, further purify the product by recrystallization or column chromatography.

Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the in vitro cytotoxicity of the synthesized derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium from the DMSO stock solutions.

  • Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Workflow for Conrad-Limpach Synthesis

Conrad_Limpach_Synthesis Aniline Substituted Aniline (e.g., 3-Bromoaniline) Intermediate Schiff Base/Enamine Intermediate Aniline->Intermediate Ketoester β-Ketoester (e.g., Ethyl Benzoylacetate) Ketoester->Intermediate Cyclization Thermal Cyclization (~250°C) Intermediate->Cyclization Product 7-Bromo-4-hydroxy- 2-phenylquinoline Cyclization->Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 7-Bromo-4-hydroxy- 2-phenylquinoline Derivative (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

Technical Support Center: Production of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-4-hydroxy-2-phenylquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, likely synthesized via the Conrad-Limpach reaction or a similar pathway.

Issue Potential Cause Recommended Action Expected Outcome
Low to No Product Formation 1. Insufficient Reaction Temperature: The cyclization step of the Conrad-Limpach synthesis requires high temperatures, often around 250°C, to proceed efficiently.[1][2] 2. Inappropriate Solvent: The choice of solvent is critical for achieving high yields. Low-boiling point solvents will not reach the required temperature for cyclization.[1] 3. Poor Quality Starting Materials: Impurities in the 3-bromoaniline or ethyl benzoylacetate can interfere with the reaction.1. Optimize Reaction Temperature: Gradually increase the temperature of the reaction mixture to the recommended range. Use a high-boiling point solvent like Dowtherm A or mineral oil. 2. Solvent Selection: Switch to a high-boiling point, inert solvent. Mineral oil has been shown to increase yields significantly compared to solvent-free reactions.[1] 3. Purify Starting Materials: Ensure the purity of reactants through distillation or recrystallization before use.An increase in the yield of the desired product.
Formation of Side Products (e.g., 2-hydroxyquinoline isomer) 1. Incorrect Reaction Conditions: The Conrad-Limpach-Knorr reaction can yield the 2-hydroxyquinoline isomer under thermodynamic control (higher temperatures).[1] 2. Presence of Moisture: Water can hydrolyze the ester starting material or intermediates.1. Control Reaction Temperature: Maintain the reaction temperature within the optimal range for the formation of the 4-hydroxyquinoline product. Kinetic control (lower temperatures) favors the desired isomer. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced formation of isomeric by-products and increased purity of the target compound.
Product is a Dark, Tarry a a a a Solid 1. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the product. 2. Oxidation: The product may be susceptible to oxidation at high temperatures in the presence of air.1. Minimize Reaction Time: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture promptly. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to prevent oxidation.A cleaner reaction mixture and a product with the expected color (typically a brown powder).[3]
Difficulty in Product Isolation and Purification 1. Poor Solubility: 4-hydroxyquinolones are often sparingly soluble in common organic solvents, making purification by chromatography challenging. 2. Contamination with High-Boiling Solvent: Removal of high-boiling solvents like Dowtherm A or mineral oil can be difficult.1. Recrystallization: Use a suitable solvent system for recrystallization. Due to potential tautomerism, the solubility can be pH-dependent. Experiment with different solvents and pH adjustments. 2. Solvent Removal: For mineral oil, trituration with a non-polar solvent like hexane or petroleum ether can be effective. For Dowtherm A, vacuum distillation may be necessary, or alternatively, precipitation of the product by adding a non-solvent.Isolation of the product with a purity of ≥95%.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely used method is the Conrad-Limpach synthesis.[1][2] This involves the condensation of 3-bromoaniline with ethyl benzoylacetate to form a β-anilinocrotonate intermediate, followed by thermal cyclization at high temperatures (around 250°C) to yield the final 4-hydroxyquinoline product.

Q2: Why is the choice of solvent so critical in the cyclization step?

A2: The cyclization step requires a high activation energy. Therefore, a high-boiling point solvent is necessary to achieve the required reaction temperature. Using a solvent also helps to ensure uniform heating and can prevent localized overheating and decomposition of the product. Inert solvents like mineral oil or Dowtherm A are commonly used and have been shown to significantly improve yields compared to solvent-free conditions.[1]

Q3: I am observing the formation of a significant amount of the 2-hydroxy isomer. How can I avoid this?

A3: The formation of the 2-hydroxy isomer is a known side reaction in the Conrad-Limpach-Knorr synthesis, favored by higher temperatures (thermodynamic control). To favor the formation of the desired 4-hydroxy isomer (kinetic control), it is important to carefully control the reaction temperature and avoid prolonged heating at excessively high temperatures.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: The high temperatures required for the cyclization step pose a significant safety risk. It is crucial to use appropriate heating equipment with accurate temperature control and to have a proper cooling system in place. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles, must be worn. Given that the product is a brominated aromatic compound, care should be taken to avoid inhalation of any dust or vapors.

Q5: How can I effectively purify the final product on a larger scale?

A5: Due to the often poor solubility of 4-hydroxyquinolones, large-scale column chromatography can be impractical. Recrystallization is the preferred method for purification. You may need to screen various solvents or solvent mixtures to find an optimal system. In some cases, pH adjustment can be used to facilitate dissolution and subsequent precipitation of the purified product. Washing the crude product with a non-polar solvent can also help remove residual high-boiling point reaction solvent.

Experimental Protocols

General Procedure for the Synthesis of this compound (adapted from the Conrad-Limpach Synthesis)

This protocol is a general guideline and may require optimization for specific laboratory or pilot plant conditions.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A or mineral oil) in a reaction vessel equipped with a high-temperature thermometer and a mechanical stirrer.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolate the crude product by filtration.

Step 3: Purification

  • Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or DMF/water).

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Reactants: 3-Bromoaniline Ethyl Benzoylacetate start->reactants condensation Step 1: Condensation (Formation of Enamine Intermediate) - Toluene, Reflux - Acid Catalyst reactants->condensation intermediate Crude Enamine Intermediate condensation->intermediate cyclization Step 2: Thermal Cyclization - High-Boiling Solvent (e.g., Dowtherm A) - ~250°C, Inert Atmosphere intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Step 3: Purification - Washing with Non-Polar Solvent - Recrystallization crude_product->purification final_product Purified this compound purification->final_product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is Reaction Temperature > 240°C? start->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_solvent Is a High-Boiling Solvent Used? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Action: Change to High-Boiling Solvent check_solvent->change_solvent No check_reactants Are Starting Materials Pure? check_solvent->check_reactants Yes change_solvent->success purify_reactants Action: Purify Reactants check_reactants->purify_reactants No check_reactants->success Yes purify_reactants->success

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to 7-Bromo-4-hydroxy-2-phenylquinoline and Other Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of 7-Bromo-4-hydroxy-2-phenylquinoline against other notable quinoline compounds. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison focuses on a qualitative analysis based on established structure-activity relationships (SAR) within the quinoline class. We will explore how the specific structural features of this compound—namely the bromine substitution at the 7-position, the hydroxyl group at the 4-position, and the phenyl group at the 2-position—are likely to influence its biological profile in comparison to other quinolines with known activities.

Structural Features and Predicted Biological Activity

The core structure of this compound combines several key pharmacophores:

  • 4-Hydroxyquinoline (or 4-Quinolone) Core: This scaffold is present in numerous biologically active compounds and is known to contribute to a variety of pharmacological effects.

  • 2-Phenyl Substitution: The presence of a phenyl group at the 2-position is a common feature in many quinoline-based therapeutic agents.

  • 7-Bromo Substitution: Halogenation, particularly bromination, at the C7 position of the quinoline ring is a well-established strategy for modulating the biological activity of these compounds.

Based on the analysis of structurally related compounds, we can infer potential activities for this compound.

Anticonvulsant Activity: A Comparative Perspective

While direct experimental data for the anticonvulsant activity of this compound is not available, studies on other quinoline derivatives provide valuable insights. For instance, various 2-substituted-4-hydroxyquinolines have been investigated for their anticonvulsant properties. The substitution pattern on the quinoline ring, particularly at the 7-position, has been shown to be critical for activity.

Table 1: Comparison of Structural Features of Quinolines with Potential Anticonvulsant Activity

CompoundKey Structural FeaturesReported Anticonvulsant Activity (Qualitative)Reference
This compound 7-Bromo, 4-Hydroxy, 2-PhenylPredicted: Potential activity based on SAR-
Linomide (Roquinimex)N-methyl-4-hydroxy-2-quinolinecarboxamideImmunomodulator with some effects on CNSN/A
Various 2-Aryl-4-hydroxyquinolines2-Aryl, 4-HydroxySome derivatives show anticonvulsant potentialN/A

The bromine atom at the 7-position of this compound is of particular interest. Halogenation in this position can enhance lipophilicity, which may facilitate crossing the blood-brain barrier, a crucial step for CNS-acting drugs. However, the precise impact of a bromine atom at this position on anticonvulsant activity, in combination with the 2-phenyl and 4-hydroxy groups, remains to be experimentally determined.

Cytotoxic and Anticancer Activity: A Structure-Activity Relationship Analysis

Numerous studies have demonstrated the cytotoxic potential of brominated quinoline derivatives against various cancer cell lines. The presence of a bromine atom can significantly influence the anticancer activity of the quinoline scaffold.

Table 2: Cytotoxicity of Selected Brominated Quinolines (IC50 Values in µM)

CompoundCell LineIC50 (µM)Reference
This compound -Data Not Available -
5,7-Dibromo-8-hydroxyquinolineVariousVaries with cell lineN/A
6-Bromo-2-(4-chlorophenyl)-4-methoxyquinolineVariousVaries with cell lineN/A

The data on other brominated quinolines suggest that this compound could possess cytotoxic properties. The combination of the lipophilic bromine atom and the planar phenyl ring might facilitate intercalation with DNA or interaction with key enzymes involved in cell proliferation. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for key experiments typically used to evaluate the biological activities of quinoline derivatives.

Anticonvulsant Screening

A standard approach for preliminary anticonvulsant screening involves the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.

Maximal Electroshock (MES) Test:

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: 30-60 minutes after compound administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: The test compound is administered as described for the MES test.

  • Induction of Seizure: 30-60 minutes after compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The ability of the compound to prevent clonic seizures for a specified period (e.g., 30 minutes) is observed.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental processes and the logical connections in SAR, the following diagrams are provided.

Experimental_Workflow_Anticonvulsant_Screening cluster_preparation Compound Preparation cluster_animal_model Animal Model cluster_testing Anticonvulsant Testing cluster_analysis Data Analysis Compound This compound Suspension Compound Suspension Compound->Suspension Vehicle Vehicle (e.g., 0.5% CMC) Vehicle->Suspension Admin i.p. Administration Suspension->Admin Mice Swiss Mice Mice->Admin MES MES Test (Tonic Seizure) Admin->MES scPTZ scPTZ Test (Clonic Seizure) Admin->scPTZ Observation Observation & Scoring MES->Observation scPTZ->Observation ED50 ED50 Calculation Observation->ED50

Caption: Workflow for in vivo anticonvulsant screening.

SAR_Logic_Diagram Core Quinoline Core S1 C2-Phenyl Core->S1 S2 C4-Hydroxy Core->S2 S3 C7-Bromo Core->S3 Activity Biological Activity (e.g., Anticonvulsant, Cytotoxic) S1->Activity S2->Activity S3->Activity

Caption: Structure-Activity Relationship (SAR) logic for substituted quinolines.

Conclusion and Future Directions

While a definitive quantitative comparison is currently hampered by the lack of direct experimental data for this compound, the analysis of structure-activity relationships within the quinoline class provides a strong rationale for its potential biological activities. The presence of the 4-hydroxy-2-phenylquinoline core, combined with bromine substitution at the 7-position, suggests that this compound is a promising candidate for further investigation as both an anticonvulsant and a cytotoxic agent.

Future research should prioritize the synthesis and in-vitro/in-vivo evaluation of this compound to generate the necessary quantitative data for a direct and robust comparison with other bioactive quinolines. Such studies will be crucial in elucidating its therapeutic potential and advancing our understanding of the structure-activity relationships of this important class of heterocyclic compounds.

Structure-Activity Relationship of 7-Bromo-4-hydroxy-2-phenylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 7-bromo-4-hydroxy-2-phenylquinoline derivatives have emerged as a promising area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential anticancer and antimicrobial properties. The information presented is based on experimental data from published studies on structurally related quinoline analogs, offering insights into the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinoline and phenyl rings. The following table summarizes the quantitative data from various studies on related quinoline derivatives, providing a basis for understanding the SAR of the target scaffold.

Compound IDR1 (Position 6)R2 (Position 7)R3 (Phenyl Substituent)Biological ActivityIC50/MIC (µM)Target
Analog 1 HBrHAnticancer>100K562
Analog 2 HClHAnticancer32.59HDAC1
Analog 3 HCl4-ClAnticancer0.477HDAC3
Analog 4 HBrHAntimicrobial0.80-1.00 mg/mLK. Pneumonia, S. typhi
Analog 5 HBr4-CH3Antimicrobial--
Analog 6 HBr4-NO2Antimicrobial--
Analog 7 NO2HHAnticancer--
Analog 8 HOCH3HAnticancer--

Note: The data presented is a compilation from studies on various quinoline derivatives and is intended to provide a comparative perspective on potential SAR trends for the this compound scaffold. Direct biological data for a comprehensive series of these specific derivatives is limited in the currently available literature.

Key Structure-Activity Relationship Insights

Based on the analysis of the available data for related quinoline structures, several key SAR trends can be inferred for this compound derivatives:

  • Substitution at Position 7: The presence of a halogen at the 7-position appears to be a determinant of biological activity. While direct comparisons are limited, the antimicrobial activity of 7-bromoquinoline-5,8-dione derivatives suggests that this substitution is favorable.[1]

  • Substitution on the Phenyl Ring: Modifications to the 2-phenyl ring can significantly impact anticancer potency. For instance, the introduction of a chlorine atom at the 4-position of the phenyl ring in a related 2-phenylquinoline-4-carboxylic acid derivative led to a notable increase in HDAC3 inhibitory activity.[2]

  • The 4-Hydroxy Group: The 4-hydroxy group is a common feature in many biologically active quinoline derivatives and is likely crucial for activity, potentially through hydrogen bonding interactions with biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of quinoline derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound design to the establishment of SAR.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR A Lead Compound Identification (this compound) B Analog Design & Synthesis (Systematic Structural Modifications) A->B C In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) B->C D Determination of Potency (e.g., IC50, MIC values) C->D E Data Compilation & Comparison D->E F Structure-Activity Relationship (SAR) Establishment E->F G Identification of Pharmacophore & Toxicophore F->G G->B Rational Design of New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

Hypothetical SAR Landscape

This diagram provides a conceptual visualization of how different substituents on the this compound core might influence biological activity based on general medicinal chemistry principles and data from related compounds.

SAR_Landscape cluster_R1 Position 6 Substituents cluster_R2 Position 7 Substituents cluster_R3 2-Phenyl Ring Substituents Core 7-Bromo-4-hydroxy- 2-phenylquinoline R1_EDG Electron-Donating (e.g., -OCH3) Potentially Increases Activity Core->R1_EDG R1_EWG Electron-Withdrawing (e.g., -NO2) Potentially Decreases Activity Core->R1_EWG R2_Halogen Halogens (Br, Cl) Likely Important for Activity Core->R2_Halogen R2_Alkyl Small Alkyl May Modulate Lipophilicity Core->R2_Alkyl R3_Para_EWG Para-Electron-Withdrawing (e.g., -Cl, -CF3) May Enhance Potency Core->R3_Para_EWG R3_Meta_Sub Meta-Substitution Less Explored Core->R3_Meta_Sub R3_Ortho_Sub Ortho-Substitution May Introduce Steric Hindrance Core->R3_Ortho_Sub

Caption: Hypothetical SAR landscape for this compound derivatives.

References

Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative study of 7-Bromo-4-hydroxy-2-phenylquinoline and its analogs is currently hampered by a lack of publicly available, specific biological data. While the broader quinoline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities including anticancer and kinase inhibitory effects, specific structure-activity relationship (SAR) studies and quantitative biological data for the this compound series are not readily found in the current scientific literature.

This guide, therefore, serves as a foundational resource for researchers interested in this specific class of compounds. It outlines the general synthetic strategies, potential biological activities based on related structures, and the necessary experimental protocols to conduct a comparative study. This framework is intended to guide future research efforts to synthesize and evaluate a focused library of these analogs, thereby generating the data required for a comprehensive comparative analysis.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through established methods for quinoline ring formation. A common and effective approach is the Conrad-Limpach synthesis or its variations.

General Synthetic Workflow:

cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization 3-Bromoaniline 3-Bromoaniline Intermediate_A Ethyl 3-((4-bromophenyl)amino)-3-phenylacrylate 3-Bromoaniline->Intermediate_A Acid catalyst, Heat Ethyl_benzoylacetate Ethyl benzoylacetate (or analog) Ethyl_benzoylacetate->Intermediate_A Product This compound Intermediate_A->Product High temperature (e.g., Dowtherm A)

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Based on the known activities of structurally related quinoline and quinolone derivatives, this compound analogs are hypothesized to be potential inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Hypothesized Signaling Pathway Inhibition:

Many quinoline-based kinase inhibitors target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.

cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Survival mTOR->Survival 7-Bromo-4-hydroxy-2-phenylquinoline_Analog 7-Bromo-4-hydroxy- 2-phenylquinoline Analog 7-Bromo-4-hydroxy-2-phenylquinoline_Analog->Raf Inhibition 7-Bromo-4-hydroxy-2-phenylquinoline_Analog->PI3K Inhibition

Spectroscopic Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict and interpret its spectroscopic characteristics. This comparative approach offers valuable insights for researchers working with quinoline derivatives.

Predicted and Comparative Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.

Parameter Predicted Value for C₁₅H₁₀BrNO Comparative Data: 2-(4-bromophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀BrNO₂)[1]
Molecular Formula C₁₅H₁₀BrNOC₁₆H₁₀BrNO₂
Molecular Weight 300.15 g/mol [2][3]327.99 g/mol
[M+H]⁺ (calc.) 300.00185327.99285
[M+H]⁺ (found) Not available327.99585

Table 1: Predicted Mass Spectrometry Data for this compound and Comparative Data for a Structurally Related Compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O (from the keto tautomer), C=C, and C-Br bonds.

Functional Group Expected Wavenumber (cm⁻¹) Comparative Data: Quinolin-8-ol[4]
O-H stretch (hydroxyl)3200-3600 (broad)A characteristic band at ca. 1580 cm⁻¹ can be assigned involving a δ(OH) mode.
N-H stretch (keto tautomer)3200-3500Not directly applicable
C=O stretch (keto tautomer)1640-1680Not directly applicable
C=C and C=N stretch (aromatic)1450-1600Similar ranges expected
C-Br stretch500-650Not specified

Table 2: Predicted Infrared Spectroscopy Data for this compound and Comparative Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The presence of the bromine atom will cause a significant downfield shift for the carbon it is attached to.

Due to the lack of direct data, a comparison is made with 2-(4-bromophenyl)quinoline[5]. While this analogue lacks the 4-hydroxy and 7-bromo substitution, it provides a baseline for the phenylquinoline core.

¹H NMR (Predicted for C₁₅H₁₀BrNO) ¹³C NMR (Predicted for C₁₅H₁₀BrNO) Comparative Data: ¹H and ¹³C NMR of 2-(4-bromophenyl)quinoline in CDCl₃[5]
Aromatic protons expected in the range of 7.0-8.5 ppm. The exact shifts and coupling constants would depend on the substitution pattern.Aromatic carbons expected in the range of 110-150 ppm. The carbon attached to bromine would be significantly deshielded.¹H NMR (400 MHz, CDCl₃) δ: 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H).
A broad singlet for the -OH proton, which may be exchangeable with D₂O.¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5.

Table 3: Predicted NMR Data for this compound and Comparative Data for a Related Compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is collected first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the molecular structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 7-Bromo-4-hydroxy- 2-phenylquinoline MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight & Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Structural Connectivity NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Comparative_Analysis_Logic cluster_analogues Comparative Analogues Target This compound (Target Compound) Predicted_Data Predicted Spectroscopic Data (MS, IR, NMR) Target->Predicted_Data Analogue1 2-Phenylquinoline Derivatives (e.g., 2-(4-bromophenyl)quinoline) Experimental_Data Experimental Spectroscopic Data (from Analogues) Analogue1->Experimental_Data Analogue2 Substituted Quinolines (e.g., Quinolin-8-ol) Analogue2->Experimental_Data Interpretation Interpretation and Structural Assignment Predicted_Data->Interpretation Experimental_Data->Interpretation

Caption: Logic for Comparative Spectroscopic Analysis.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive, albeit hypothetical, comparison of the cross-reactivity profile of 7-Bromo-4-hydroxy-2-phenylquinoline. Due to the current lack of publicly available experimental data for this specific molecule, we have generated a plausible dataset to illustrate the methodologies and analyses crucial for evaluating off-target effects. This document serves as a template for how such a guide would be structured, presenting key experimental protocols and data interpretation frameworks.

Hypothetical Target Profile of this compound

For the purpose of this guide, we will postulate that the primary target of this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis implicated in cancer. This section will compare its activity at VEGFR2 with its hypothetical off-target effects on other kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes.

Table 1: Kinase Selectivity Panel

This table summarizes the inhibitory activity of this compound against a panel of 10 kinases. Activity is presented as the half-maximal inhibitory concentration (IC50).

Target KinaseIC50 (nM)Fold Selectivity vs. VEGFR2
VEGFR2 (Primary Target) 15 1
EGFR35023
PDGFRβ453
c-Kit805.3
Src> 10,000> 667
Abl> 10,000> 667
CDK21,20080
p38α8,500567
MEK1> 10,000> 667
Akt17,500500
Table 2: Off-Target Liability Panel

This table presents the cross-reactivity against common liability targets, including GPCRs, ion channels, and cytochrome P450 enzymes.

TargetAssay TypeActivity (% Inhibition @ 10 µM)
hERG Channel Patch Clamp48%
Cannabinoid Receptor 1 (CB1)Radioligand Binding12%
Dopamine Receptor D2Radioligand Binding8%
Muscarinic Acetylcholine Receptor M1Radioligand Binding3%
CYP3A4 Fluorometric65%
CYP2D6Fluorometric25%
CYP2C9Fluorometric18%

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

In Vitro Kinase Inhibition Assay
  • Principle: A radiometric kinase assay was used to measure the phosphorylation of a substrate by the target kinase in the presence of the test compound.

  • Procedure:

    • Recombinant kinase (VEGFR2, EGFR, etc.) was incubated with its respective peptide substrate and [γ-³³P]ATP in a kinase buffer.

    • This compound was added at varying concentrations (typically from 1 nM to 100 µM).

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.

    • Unreacted [γ-³³P]ATP was washed away.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

    • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

hERG Channel Patch Clamp Assay
  • Principle: This assay measures the effect of the test compound on the current flowing through the hERG potassium ion channel, which is crucial for cardiac repolarization.[1]

  • Procedure:

    • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel were used.[1]

    • Whole-cell patch-clamp recordings were performed to measure the hERG current.

    • A specific voltage protocol was applied to elicit the characteristic hERG tail current.

    • After establishing a stable baseline, this compound (at 10 µM) was perfused over the cells.

    • The percentage of inhibition of the hERG tail current was determined by comparing the current amplitude before and after compound addition.[1]

Cytochrome P450 Inhibition Assay
  • Principle: This fluorometric assay assesses the potential of a compound to inhibit the metabolic activity of major CYP450 enzymes.[2][3]

  • Procedure:

    • Human liver microsomes were used as the source of CYP450 enzymes.[2][3]

    • A specific fluorogenic substrate for each CYP isoform (e.g., dibenzylfluorescein for CYP3A4) was incubated with the microsomes and a NADPH-regenerating system.

    • This compound was added at a concentration of 10 µM.

    • The reaction was incubated at 37°C.

    • The formation of the fluorescent metabolite was measured over time using a fluorescence plate reader.

    • The percentage of inhibition was calculated by comparing the rate of metabolite formation in the presence and absence of the test compound.

Visualizing Interactions and Workflows

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pharmacological Intervention VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt hERG hERG Channel K_ion K+ Ion hERG->K_ion Efflux Repolarization Cardiac Repolarization K_ion->Repolarization Angiogenesis Angiogenesis (Cell Proliferation, Migration) PI3K_Akt->Angiogenesis Compound 7-Bromo-4-hydroxy- 2-phenylquinoline Compound->VEGFR2 Inhibits (Primary Target) Compound->hERG Inhibits (Off-Target)

Hypothetical signaling of this compound.
Experimental Workflow Diagram

cluster_0 Compound Synthesis & Primary Screening cluster_1 Secondary Screening & Selectivity Profiling cluster_2 Safety & Liability Assessment cluster_3 Data Analysis & Interpretation Compound Synthesize This compound PrimaryAssay Primary Target Assay (e.g., VEGFR2 Kinase Assay) Compound->PrimaryAssay KinasePanel Kinase Selectivity Panel (10 Kinases) PrimaryAssay->KinasePanel Hit Compound GPCRPanel GPCR Binding Panel (e.g., CB1, D2, M1) PrimaryAssay->GPCRPanel hERGAssay hERG Patch Clamp Assay PrimaryAssay->hERGAssay CYPAssay CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) PrimaryAssay->CYPAssay Analysis Calculate IC50 & % Inhibition Assess Selectivity & Liability KinasePanel->Analysis GPCRPanel->Analysis hERGAssay->Analysis CYPAssay->Analysis

Workflow for assessing compound cross-reactivity.

Interpretation and Conclusion

Based on this hypothetical data, this compound is a potent VEGFR2 inhibitor with moderate selectivity against the closely related kinases PDGFRβ and c-Kit. The compound shows a clean profile against most of the other kinases tested.

However, the off-target liability screen raises two potential concerns. The 48% inhibition of the hERG channel at 10 µM suggests a potential risk for cardiac QT prolongation. Additionally, the significant inhibition of CYP3A4 (65%) indicates a high likelihood of drug-drug interactions, as this enzyme is responsible for the metabolism of a large number of common medications.

In a real-world drug development scenario, these findings would necessitate further investigation. The hERG liability would require a more detailed electrophysiological study to determine an IC50 value, and the CYP3A4 inhibition would prompt further studies to understand the mechanism (e.g., reversible vs. time-dependent inhibition) and to predict the clinical significance of potential drug interactions.

Disclaimer: The data presented in this guide is purely hypothetical and intended for illustrative purposes only. No experimental determination of the biological activity or cross-reactivity of this compound has been conducted to generate this report.

References

biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , offering a comparative analysis based on the performance of analogous structures and detailing relevant experimental protocols.

Introduction to 7-Bromo-4-hydroxy-2-phenylquinoline

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The core quinoline structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents.[1] The introduction of various substituents onto this scaffold can modulate the compound's physicochemical properties and biological efficacy, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.

The compound this compound features a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position of the quinoline ring. These substitutions are expected to influence its biological profile. For instance, halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability, while hydroxyl and phenyl groups can participate in hydrogen bonding and π-π stacking interactions with biological targets. This guide provides a comparative overview of the potential biological activities of this compound based on data from structurally related compounds and outlines the standard experimental methodologies for their evaluation.

Comparative Biological Activities

While specific experimental data for this compound is not extensively available, the biological activities of numerous other quinoline derivatives provide a strong basis for predicting its potential therapeutic applications. This section compares the performance of various substituted quinolines in key biological assays.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8a (a quinazoline derivative with an aliphatic linker)MCF-7 (Breast)15.85 ± 3.32[3]
8a (a quinazoline derivative with an aliphatic linker)SW480 (Colon)17.85 ± 0.92[3]
Quinoline-based thiosemicarbazonesVariousNot specified[2]
Pyrimido[5,4-c]quinoline-4-(3H)-one derivativesVariousModerate activity[2]
Quinoline-3-carbonitrile derivativesSMMC-7721 (Liver)Excellent selective cytotoxicity[2]
3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-oneMCF-7 (Breast)6.25[4]
3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-oneMCF-7 (Breast)5.91[4]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The quinoline scaffold is a core component of several established antimicrobial drugs.[5] Synthetic quinoline derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-hydroxy-3-iodo-quinol-2-oneMRSA-10.097[6]
4-hydroxy-3-iodo-quinol-2-oneMRSA (non-typeable)0.049[6]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeE. coli ATCC259222[7]
9-bromo substituted indolizinoquinoline-5,12-dione derivativeS. pyrogens ATCC196152[7]
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[7]
2-sulfoether-4-quinolone scaffoldS. aureus0.8 µM[7]
2-sulfoether-4-quinolone scaffoldB. cereus1.61 µM[7]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[5]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[5]
Quinoline-based hydroxyimidazolium hybrids 7c-dC. neoformans15.6[5]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8][9] The anti-inflammatory potential is typically assessed through in vitro enzyme inhibition assays or in vivo models of inflammation.

Table 3: Anti-inflammatory Activity of Substituted Quinoline Derivatives

Compound/DerivativeAssayActivityReference
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)Xylene-induced ear edema (mice)63.19% inhibition[10]
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)Xylene-induced ear edema (mice)68.28% inhibition[10]
6d hydrochloride saltLPS-stimulated RAW264.7 macrophagesSignificant inhibition of TNF-α and IL-6[10]
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[8]
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a)Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[8]
Chloro-substituted quinoline derivativeIn vitroIC50 = 214.45 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the biological activities of synthetic compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11][12][13][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[13][14]

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][14]

Anti-inflammatory Assay (Cyclooxygenase - COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.[16][17]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and a buffer solution.

  • Compound Incubation: Add the test compound to the wells and incubate for a short period to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured using a probe that generates a fluorescent or colorimetric signal upon oxidation. The signal is monitored over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the signal versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the test compound, and the IC50 value is calculated.

Visualizations

General Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (COX Assay) purification->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic inhibition Inhibition % Calculation anti_inflammatory->inhibition G compound 7-Bromo-4-hydroxy- 2-phenylquinoline raf Raf compound->raf receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation G cluster_compound Quinoline Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity compound This compound bromo 7-Bromo: - Increased Lipophilicity - Potential for Halogen Bonding compound->bromo hydroxy 4-Hydroxy: - Hydrogen Bond Donor/Acceptor - Potential for Metal Chelation compound->hydroxy phenyl 2-Phenyl: - π-π Stacking Interactions - Steric Influence compound->phenyl activity Enhanced Binding Affinity & Improved Bioavailability bromo->activity hydroxy->activity phenyl->activity

References

Efficacy of 7-Bromo-4-hydroxy-2-phenylquinoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the in vitro and in vivo efficacy of the chemical compound 7-Bromo-4-hydroxy-2-phenylquinoline. While information regarding its chemical properties, synthesis, and commercial availability is accessible, there are no published studies detailing its biological activity, mechanism of action, or comparative performance against other compounds.

The primary information available for this compound is its chemical structure and basic identifiers. Commercial suppliers list it as a research chemical, but do not provide any data on its biological applications or efficacy.

Due to the absence of experimental data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the efficacy of this compound at this time.

Further research and publication of experimental findings in peer-reviewed scientific journals are necessary to elucidate the potential in vitro and in vivo effects of this compound. Researchers interested in this molecule would need to conduct foundational studies to determine its biological targets and potential therapeutic applications.

Benchmarking 7-Bromo-4-hydroxy-2-phenylquinoline Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 7-Bromo-4-hydroxy-2-phenylquinoline against established inhibitors in two key therapeutic areas: Histone Deacetylase (HDAC) inhibition and antimalarial activity. Due to the structural similarity of this compound to known pharmacophores, its potential efficacy in these domains warrants investigation. This document presents hypothetical benchmarking data to illustrate how this compound might perform against current standards of care, supported by detailed experimental protocols for reproducible research.

Section 1: Evaluation as a Histone Deacetylase (HDAC) Inhibitor

The quinoline scaffold is a recognized feature in a number of kinase and enzyme inhibitors. Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are validated targets in oncology.[1] This section benchmarks the hypothetical performance of this compound against well-established HDAC inhibitors.

Comparative Inhibitory Activity

The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound against Class I and Class II HDACs compared to known pan-HDAC and class-selective inhibitors.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)Selectivity Profile
This compound 150 120 35 >10,000 Class I Selective (HDAC3-preferential)
Vorinostat (SAHA)20304515Pan-HDAC
Romidepsin (FK228)364750>10,000Class I Selective
Panobinostat (LBH589)581225Pan-HDAC
Entinostat (MS-275)90150110>20,000Class I Selective

Data for known inhibitors is sourced from commercially available information and published literature.[2][3][4] Data for this compound is hypothetical for illustrative purposes.

Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.[5]

Objective: To measure the IC50 values of test compounds against recombinant human HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC assay buffer.

  • Trypsin.

  • 96-well black microplates.

  • Fluorometric plate reader.

  • Test compounds (dissolved in DMSO).

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control (DMSO).

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding trypsin, which cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of HDACs in gene expression and the workflow for evaluating HDAC inhibitors.

HDAC_Signaling_Pathway cluster_0 Chromatin Regulation cluster_1 Gene Expression HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups Histone Histone Proteins DNA DNA Histone->DNA Packages Acetylation->Histone Euchromatin Euchromatin (Relaxed) Acetylation->Euchromatin Promotes Deacetylation->Histone Heterochromatin Heterochromatin (Condensed) Deacetylation->Heterochromatin Promotes Transcription_On Gene Transcription ON Euchromatin->Transcription_On Transcription_Off Gene Transcription OFF Heterochromatin->Transcription_Off Inhibitor This compound (HDAC Inhibitor) Inhibitor->HDAC

Figure 1: HDACs in Gene Regulation.

HDAC_Inhibitor_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cell Viability Cell Viability IC50 Determination->Cell Viability Apoptosis Assay Apoptosis Assay Cell Viability->Apoptosis Assay Target Engagement Target Engagement Apoptosis Assay->Target Engagement Xenograft Model Xenograft Model Target Engagement->Xenograft Model Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment

Figure 2: HDAC Inhibitor Evaluation Workflow.

Section 2: Evaluation as an Antimalarial Agent

The 4-hydroxyquinoline core is a well-known scaffold in antimalarial drug discovery, with chloroquine being a prominent example. This section explores the hypothetical antimalarial efficacy of this compound against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Comparative In Vitro Antimalarial Activity

The table below presents hypothetical 50% effective concentration (EC50) values for this compound against two strains of P. falciparum, benchmarked against standard antimalarial drugs.

CompoundP. falciparum 3D7 (Chloroquine-Sensitive) EC50 (nM)P. falciparum Dd2 (Chloroquine-Resistant) EC50 (nM)Resistance Index (Dd2/3D7)
This compound 25 45 1.8
Chloroquine1535023.3
Artemisinin571.4
Atovaquone11.51.5
Mefloquine20301.5

Data for known antimalarials is based on published literature.[6][7][8] Data for this compound is hypothetical for illustrative purposes.

Experimental Protocol: [³H]-Hypoxanthine Incorporation Assay

This is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.[9][10]

Objective: To determine the EC50 of test compounds against P. falciparum by measuring the inhibition of nucleic acid synthesis.

Materials:

  • Synchronized ring-stage cultures of P. falciparum (e.g., 3D7 and Dd2 strains).

  • Complete parasite culture medium (RPMI-1640 with supplements).

  • [³H]-Hypoxanthine.

  • 96-well microplates.

  • Test compounds (dissolved in DMSO).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Add the parasitized red blood cells to each well of a 96-well plate.

  • Add the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

  • Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of parasite growth for each compound concentration.

  • Determine the EC50 values by non-linear regression analysis of the dose-response curves.

Antimalarial Drug Action and Evaluation Pipeline

The following diagrams depict the lifecycle of the malaria parasite, a potential mechanism of action for quinoline-based drugs, and the drug discovery pipeline.

Malaria_Lifecycle_and_Drug_Action cluster_0 Plasmodium Lifecycle cluster_1 Drug Target: Blood Stage Sporozoites Sporozoites Liver Stage Liver Stage Sporozoites->Liver Stage Merozoites Merozoites Liver Stage->Merozoites Blood Stage (RBCs) Blood Stage (RBCs) Merozoites->Blood Stage (RBCs) Infect Gametocytes Gametocytes Blood Stage (RBCs)->Gametocytes Hemoglobin Digestion Hemoglobin Digestion Blood Stage (RBCs)->Hemoglobin Digestion Mosquito Mosquito Gametocytes->Mosquito Mosquito->Sporozoites Heme Heme Hemoglobin Digestion->Heme Hemozoin (Inert) Hemozoin (Inert) Heme->Hemozoin (Inert) Detoxification via Heme Polymerase Heme Polymerase Heme Polymerase->Heme Catalyzes Drug This compound Drug->Heme Polymerase Inhibits

Figure 3: Malaria Parasite Lifecycle and Quinolone Action.

Antimalarial_Discovery_Pipeline Compound Library Screening Compound Library Screening In Vitro P. falciparum Assay\n(EC50 Determination) In Vitro P. falciparum Assay (EC50 Determination) Compound Library Screening->In Vitro P. falciparum Assay\n(EC50 Determination) Cytotoxicity Assay Cytotoxicity Assay In Vitro P. falciparum Assay\n(EC50 Determination)->Cytotoxicity Assay In Vivo Efficacy Models\n(e.g., P. berghei in mice) In Vivo Efficacy Models (e.g., P. berghei in mice) Cytotoxicity Assay->In Vivo Efficacy Models\n(e.g., P. berghei in mice) Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Models\n(e.g., P. berghei in mice)->Pharmacokinetic Studies Lead Optimization Lead Optimization Pharmacokinetic Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Figure 4: Antimalarial Drug Discovery Pipeline.

Disclaimer

The experimental data presented for this compound in this guide is purely hypothetical and for illustrative purposes. Further experimental validation is required to ascertain the actual biological activity and therapeutic potential of this compound. The provided protocols are standard methodologies and may require optimization for specific laboratory conditions.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 7-Bromo-4-hydroxy-2-phenylquinoline (CAS No. 825620-24-4), a compound utilized in drug development and scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety Considerations

This compound is classified as a hazardous substance. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

In case of accidental exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).

Waste Identification and Segregation

Proper segregation of chemical waste is the first step towards safe disposal. Due to its chemical structure, this compound is categorized as a halogenated organic solid waste .

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste.

  • Do not mix with acidic, basic, or oxidizing waste streams.

  • Keep solid and liquid waste in separate, clearly labeled containers.

Step-by-Step Disposal Protocol

Materials Required:

  • Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids.

  • Waste accumulation log.

  • Appropriate PPE.

Procedure:

  • Container Labeling: Before depositing any waste, ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Minimize the generation of dust.

  • Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.

  • Log Entry: Record the quantity of waste added to the container in the waste accumulation log.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Once the container is full, or in accordance with institutional timelines, arrange for pick-up and disposal by a certified hazardous waste management company.

Quantitative Hazard Data

PropertyValueSource
CAS Number 825620-24-4
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Physical Form Solid
Acute Toxicity, Oral Category 3
Serious Eye Damage Category 1
Chronic Aquatic Hazard Category 4

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe container Select Labeled Halogenated Organic Solid Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal spill Spill? transfer->spill log Update Waste Log seal->log store Store in Satellite Accumulation Area log->store pickup Arrange for Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end spill->seal No spill_kit Use Spill Kit for Halogenated Organics spill->spill_kit Yes spill_kit->transfer

Caption: Disposal workflow for this compound.

Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 7-Bromo-4-hydroxy-2-phenylquinoline (CAS No: 825620-24-4). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that presents significant health hazards. The primary routes of exposure are ingestion and eye contact. It is classified as acutely toxic if swallowed and can cause serious eye damage. It is also considered to have long-lasting harmful effects on aquatic life.

Signal Word: Danger

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the required PPE.

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can lead to serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.To prevent inhalation of the substance.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls:

  • Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Work Practices:

  • Avoid creating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Keep the container tightly closed when not in use.

First Aid Measures:

Exposure Route First Aid Protocol
If Swallowed Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
If on Skin Wash with plenty of soap and water. Remove contaminated clothing.
If Inhaled Move the person to fresh air and keep comfortable for breathing.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.
Empty Containers Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surface handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe_removal Doff PPE Correctly cleanup_dispose->cleanup_ppe_removal

Caption: Safe handling and disposal workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.